molecular formula C12H17O5PS B1200538 Phenthoate oxon CAS No. 3690-28-6

Phenthoate oxon

Cat. No.: B1200538
CAS No.: 3690-28-6
M. Wt: 304.3 g/mol
InChI Key: BPHVILLCQZUQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenthoate Oxon is a primary metabolite and the oxygen analogue of the organophosphate insecticide phenthoate . It is a compound of significant interest in environmental fate and toxicology studies. Please note that the following information is derived from the properties of its parent compound, Phenthoate, and requires confirmation for the oxon metabolite through expert verification. Research Applications As a key metabolite, Phenthoate Oxon is primarily used in environmental science research to study the degradation pathways and persistence of the parent insecticide, phenthoate, in various matrices . It is also critical in toxicological research for investigating the mechanism of action and metabolic activation of organophosphate pesticides. Mechanism of Action (Based on Parent Compound Class) Organophosphate oxons are the biologically active forms that potently inhibit acetylcholinesterase (AChE), a crucial enzyme for nerve function . This inhibition leads to an accumulation of acetylcholine, resulting in continued neurotransmission and potential neurotoxicity. Important Notice This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. The information presented here is based on the parent compound and must be verified with authoritative sources for the specific metabolite. Researchers are strongly advised to consult specialized literature and safety data sheets for accurate handling, storage, and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3690-28-6

Molecular Formula

C12H17O5PS

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 2-dimethoxyphosphorylsulfanyl-2-phenylacetate

InChI

InChI=1S/C12H17O5PS/c1-4-17-12(13)11(10-8-6-5-7-9-10)19-18(14,15-2)16-3/h5-9,11H,4H2,1-3H3

InChI Key

BPHVILLCQZUQEX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC

Synonyms

phenthoate oxon
phenthoate oxon, (+)-isomer
phenthoate oxon, (+-)-isomer
phenthoate oxon, (-)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenthoate Oxon (CAS 3690-28-6): Chemical Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate oxon (CAS 3690-28-6), the active metabolite of the organothiophosphate insecticide phenthoate, is a potent cholinesterase inhibitor. This guide provides a comprehensive overview of its chemical and physical properties, toxicological mechanism, and relevant analytical and synthetic methodologies. By synthesizing available data with established scientific principles, this document serves as a critical resource for researchers in toxicology, environmental science, and drug development.

Introduction: The Significance of Phenthoate Oxon

Phenthoate, a widely used non-systemic insecticide and acaricide, exerts its biological activity through metabolic activation to its oxygen analog, phenthoate oxon. This transformation, primarily mediated by cytochrome P450 enzymes in vivo, replaces the sulfur atom of the phosphorodithioate group with an oxygen atom, significantly increasing the compound's electrophilicity and, consequently, its inhibitory potency against acetylcholinesterase (AChE). Understanding the chemical and toxicological properties of phenthoate oxon is therefore paramount for assessing the risks associated with phenthoate exposure and for the development of potential antidotes and safety measures.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Phenthoate Oxon

PropertyValueSource/Comment
CAS Number 3690-28-6[1][2]
Molecular Formula C12H17O5PS[1][3]
Molecular Weight 304.30 g/mol [1][3]
IUPAC Name ethyl 2-(dimethoxyphosphoryl)sulfanyl-2-phenylacetate[3]
Appearance Colorless to yellow, clear liquid (Predicted)Based on the appearance of the analytical standard.[2]
Melting Point Not availableData for the parent compound, phenthoate, is 17-18 °C.[4] Oxons are generally expected to have different melting points.
Boiling Point Not availableData for the parent compound, phenthoate, is 70-80 °C at very low pressure.[4] Oxons may have different boiling points.
Solubility Expected to have some solubility in water and good solubility in organic solvents.Organophosphate oxons are generally more polar than their thionate precursors.[5]
Vapor Pressure Not availableLikely to be low due to its molecular weight and polarity.
Storage Condition Keep at -20 degrees CAs recommended for the analytical standard.[1][2]

Toxicological Profile: Mechanism of Action

The primary mechanism of toxicity for phenthoate oxon, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE).[1][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.

Acetylcholinesterase Inhibition

The phosphorus atom in phenthoate oxon is highly electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of toxic effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.

Caption: Mechanism of Acetylcholinesterase Inhibition by Phenthoate Oxon.

Synthesis and Metabolism

Synthesis of Phenthoate Oxon

Phenthoate oxon is not typically synthesized for direct use as a pesticide but is a crucial reference standard for toxicological and environmental studies. The synthesis generally involves the oxidation of the parent compound, phenthoate. This can be achieved using various oxidizing agents. A common method for the synthesis of organophosphate oxons from their thioate analogs involves the use of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Phenthoate Oxon (General Procedure)

  • Dissolution: Dissolve phenthoate in a suitable dry organic solvent, such as dichloromethane, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Oxidation: Slowly add a solution of m-CPBA in the same solvent to the cooled phenthoate solution with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.

  • Quenching and Extraction: Once the reaction is complete, quench any excess m-CPBA with a reducing agent (e.g., sodium bisulfite solution). Extract the organic layer with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure phenthoate oxon.

Synthesis_of_Phenthoate_Oxon Phenthoate Phenthoate in Dichloromethane Reaction Reaction at 0°C (Monitored by TLC) Phenthoate->Reaction mCPBA m-CPBA Solution mCPBA->Reaction Quenching Quenching (Sodium Bisulfite) Reaction->Quenching Extraction Extraction (Sodium Bicarbonate, Brine) Quenching->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification PhenthoateOxon Pure Phenthoate Oxon Purification->PhenthoateOxon

Sources

Mechanism of phenthoate oxidative desulfuration to phenthoate oxon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Bioactivation of Phenthoate: The Mechanism of Oxidative Desulfuration to Phenthoate Oxon

Introduction: The Paradox of Phenthoate's Toxicity

Phenthoate is a widely used organothiophosphate insecticide and acaricide, valued for its efficacy in controlling a range of agricultural and public health pests.[1] However, its utility is intrinsically linked to its potent neurotoxicity in non-target organisms, including mammals. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to the accumulation of acetylcholine at cholinergic synapses, resulting in a state of hypercholinergic stimulation, manifesting as a severe and potentially lethal toxicological syndrome.[4]

A crucial aspect of phenthoate's toxicology, and that of many organothiophosphates, is that the parent compound is a relatively weak inhibitor of AChE.[5] Its significant in vivo toxicity is a consequence of metabolic bioactivation, a process wherein the organism's own metabolic machinery converts a less toxic xenobiotic into a more potent one. In the case of phenthoate, this bioactivation pathway is oxidative desulfuration , the enzymatic conversion of the phenthoate (a 'thion') to its oxygen analog, phenthoate oxon (an 'oxon').[3][4] This guide provides a detailed technical exploration of the core mechanisms governing this critical transformation, the enzymatic systems responsible, and the experimental methodologies used to elucidate this process.

The Core Mechanism: Oxidative Desulfuration

The conversion of phenthoate to phenthoate oxon is a pivotal event that dramatically increases its anticholinesterase activity. This transformation involves the substitution of the sulfur atom doubly bonded to the phosphorus (a thion group, P=S) with an oxygen atom (an oxon group, P=O).

The Key Enzymatic Players

This bioactivation is not a spontaneous chemical event but is catalyzed by a superfamily of enzymes primarily located in the liver, with expression in other tissues as well, such as the lung.[6]

The primary catalysts for the oxidative desulfuration of phenthoate and other organothiophosphates are the cytochrome P450 (CYP) enzymes.[3][4] CYPs are a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.[7] While the specific CYP isoforms responsible for phenthoate metabolism are not as extensively characterized as for some other pesticides, compelling evidence from related compounds points towards the involvement of several key human CYPs:

  • CYP2B6: This isoform has been shown to have a high catalytic efficiency for the desulfuration of chlorpyrifos, a structurally similar organothiophosphate.[5]

  • CYP2C19 and CYP3A4: These enzymes are also known to be significantly involved in the bioactivation of organophosphates like chlorpyrifos and parathion.[8][9]

  • CYP2D6: Studies have also implicated CYP2D6 in the oxidative biotransformation of some organophosphates.[8][10]

The involvement of multiple CYP isoforms suggests a degree of metabolic redundancy, but also highlights a potential source of inter-individual variability in susceptibility to phenthoate toxicity, given the known genetic polymorphisms in CYP enzymes.[8][11]

While CYPs are considered the principal enzymes in this pathway, flavin-containing monooxygenases (FMOs) may also contribute to oxon formation, particularly depending on the electronic properties of the functional groups adjacent to the phosphorus atom.[7] FMOs are another class of xenobiotic-metabolizing enzymes that catalyze the oxygenation of various nucleophilic substrates.

Molecular Steps of the Reaction

The CYP-catalyzed oxidative desulfuration is a multi-step process that occurs within the enzyme's active site. The generally accepted mechanism proceeds through a highly reactive intermediate:

  • Oxygen Activation: The CYP catalytic cycle begins with the binding of phenthoate to the ferric (Fe³⁺) heme iron of the CYP enzyme. An electron is transferred from NADPH via NADPH-cytochrome P450 reductase, reducing the iron to its ferrous (Fe²⁺) state.[7] Molecular oxygen then binds to the ferrous heme, and a second electron transfer and protonation lead to the formation of a highly reactive iron-oxo species.

  • Formation of the Phosphooxythiiran Intermediate: The potent iron-oxo species attacks the sulfur atom of the phenthoate's P=S group. This is proposed to form a transient, unstable, three-membered ring intermediate known as a phosphooxythiiran.[5]

  • Intermediate Rearrangement and Sulfur Release: The phosphooxythiiran intermediate rapidly rearranges. This rearrangement results in the formation of the more stable P=O bond of phenthoate oxon and the release of a reactive atomic sulfur species.[5] This released sulfur atom can then go on to covalently bind to and inactivate the CYP enzyme itself, a phenomenon known as mechanism-based inactivation.[5]

The overall chemical transformation is depicted below:

G cluster_0 Phenthoate (Thion) cluster_1 Enzymatic Oxidation (Cytochrome P450) cluster_2 Phenthoate Oxon (Oxon) Phenthoate Enzyme CYP-Fe=O Phenthoate->Enzyme + O2 + NADPH Phenthoate_Oxon Enzyme->Phenthoate_Oxon + H2O + NADP+ + [S]

Caption: Oxidative desulfuration of phenthoate to phenthoate oxon.

Consequences of Bioactivation: A Dramatic Increase in Toxicity

The structural change from a P=S to a P=O bond has a profound impact on the molecule's biological activity. The phosphorus atom in the phenthoate oxon is significantly more electrophilic than in the parent phenthoate. This heightened electrophilicity makes the oxon a much more potent inhibitor of the serine hydroxyl group in the active site of acetylcholinesterase.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition for Select Organophosphates

Organophosphate (Active Metabolite)AChE SourceIC50 (µM)Reference
Chlorpyrifos-oxonHuman Erythrocyte0.12[2]
Paraoxon (from Parathion)Human Recombinant0.09 (Ki)[2]
PhenthoateData Not Available-[2]

Note: Lower IC50/Ki values indicate higher inhibitory potency.

Further Metabolism and Detoxification Pathways

While oxidative desulfuration represents the critical bioactivation pathway, it is not the sole metabolic fate of phenthoate. The body also possesses detoxification pathways that compete with bioactivation. These primarily involve hydrolysis, catalyzed by enzymes such as carboxylesterases.

Key detoxification metabolites identified in cases of human poisoning include:

  • Phenthoate acid: Formed by the hydrolysis of the carboethoxy ester group.[1][12][13]

  • Demethyl phenthoate: Resulting from the cleavage of a P-O-methyl bond.[13]

  • Demethyl phenthoate oxon acid: A metabolite indicating that the highly toxic phenthoate oxon, once formed, can be rapidly detoxified.[13]

The balance between the rate of bioactivation (oxon formation) and detoxification (hydrolysis and other pathways) is a key determinant of the overall toxicity experienced by an individual. In human poisoning cases, phenthoate oxon itself is often not detected, suggesting it is a transient species that either rapidly binds to its target (AChE) or is quickly degraded.[13]

Experimental Methodologies for Studying Oxidative Desulfuration

Elucidating the mechanism and kinetics of phenthoate bioactivation requires a combination of in vitro experimental systems and advanced analytical techniques.

In Vitro Experimental Protocols

Objective: To determine the kinetics of phenthoate metabolism and identify the enzymes responsible.

Protocol 1: Metabolism using Human Liver Microsomes (HLMs)

  • Preparation: Prepare an incubation mixture containing pooled HLMs (a source of various CYP enzymes), a NADPH-regenerating system (to provide the necessary reducing equivalents), and a phosphate buffer to maintain physiological pH.[14]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a known concentration of phenthoate (dissolved in a suitable solvent like acetonitrile or methanol).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • CYP Inhibition (Optional): To identify the contribution of specific CYP families, parallel experiments can be run in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A, quinidine for CYP2D6).[8]

Protocol 2: Metabolism using Recombinant Human CYP Enzymes

  • This protocol is similar to the HLM assay but replaces the microsomes with a system containing a single, specific recombinant CYP isoform (e.g., CYP2B6, CYP3A4) and cytochrome P450 reductase. This allows for the precise determination of each enzyme's contribution to phenthoate oxon formation.[15]

Analytical Techniques

The quantification of phenthoate and its metabolites, particularly the transient phenthoate oxon, requires highly sensitive and specific analytical methods.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: Inject the processed sample supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate phenthoate, phenthoate oxon, and other metabolites.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the compounds. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This provides exceptional selectivity and sensitivity.

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of phenthoate remaining and phenthoate oxon formed over time.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare HLM Incubation Mix (Microsomes, Buffer, NADPH System) react1 Pre-warm Mix to 37°C prep1->react1 prep2 Prepare Phenthoate Stock Solution react2 Initiate Reaction with Phenthoate prep2->react2 react1->react2 react3 Incubate and Collect Samples at Time Points (t=0, 5, 15...) react2->react3 react4 Quench Reaction with Cold Acetonitrile + Internal Standard react3->react4 analysis1 Centrifuge to Pellet Protein react4->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis (MRM Mode) analysis2->analysis3 analysis4 Quantify Phenthoate & Phenthoate Oxon analysis3->analysis4

Caption: Experimental workflow for in vitro phenthoate metabolism studies.

Conclusion and Future Directions

The oxidative desulfuration of phenthoate to phenthoate oxon is a quintessential example of metabolic bioactivation, transforming a moderately toxic compound into a highly potent neurotoxin. This conversion, primarily mediated by the cytochrome P450 superfamily, is the central event in the onset of phenthoate poisoning. Understanding this mechanism at a molecular level is paramount for several reasons:

  • Toxicological Risk Assessment: It provides a basis for understanding the dose-response relationship and the factors that can influence toxicity.

  • Human Health: Knowledge of the specific CYP enzymes involved allows for the identification of susceptible populations based on genetic polymorphisms, which can affect metabolic rates.[11]

  • Drug Development: The principles of bioactivation and detoxification are fundamental in the development of safer pesticides and in the design of antidotes for organophosphate poisoning.

Future research should focus on definitively identifying the full profile of human CYP and FMO isoforms responsible for phenthoate metabolism and quantifying their relative contributions. Such data will enable the development of more sophisticated physiologically based pharmacokinetic (PBPK) models to better predict individual susceptibility and improve clinical management of phenthoate exposure.[9]

References

  • Benchchem. (n.d.). Comparative Analysis of Acetylcholinesterase Inhibition by Phenthoate and Other Organophosphates.
  • Inchem.org. (1980). 531. Phenthoate (Pesticide residues in food: 1980 evaluations).
  • Hodgson, E., & Goldstein, J. A. (2000). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes. Toxicology and Applied Pharmacology, 167(2), 105-112.
  • Jash, N. B., & Bhattacharya, S. (1983). Phenthoate-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect. Toxicology Letters, 15(4), 349-356.
  • Tang, J., Cao, Y., Rose, R. L., et al. (2006). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Drug Metabolism and Disposition, 34(4), 645-651.
  • Lein, P. J., Bonner, M. R., Farahat, F. M., et al. (2012). Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos. NeuroToxicology, 33(4), 697-707.
  • Eddleston, M., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1038-1047.
  • ResearchGate. (n.d.). 2A Examples of reactions catalyzed by cytochrome P450.
  • Gawarammana, I., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1038-1047.
  • Lein, P. J., et al. (2012). Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos. Neurotoxicology, 33(4), 697-707.
  • ResearchGate. (n.d.). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes.
  • Poet, T. S., et al. (2010). Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion. Toxicology and Applied Pharmacology, 244(1), 107-119.
  • Chambers, J. E., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure. Metabolites, 13(4), 503.
  • Timchalk, C., et al. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats. Xenobiotica, 41(7), 603-611.
  • Castell, J. V., et al. (2005). Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. Experimental and Toxicologic Pathology, 57(Suppl 1), 189-204.
  • Rettie, A. E., et al. (2005). P450 2C18 catalyzes the metabolic bioactivation of phenytoin. Molecular Pharmacology, 68(6), 1731-1739.
  • Sambasiva Rao, K. R. S., & Ramana Rao, K. V. (1986). Impact of phenthoate in continuous flow and static media on the respiratory enzymes of the murrel, Channa punctatus. Proceedings of the Indian Academy of Sciences - Animal Sciences, 95(5), 559-564.
  • National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem Compound Database.
  • Wijesinghe, C. A., et al. (2020). The possible methods of diagnosis and effects of exposure to organophosphate pesticides. Journal of Toxicology, 2020, 8835692.
  • Kawabata, S., Hayasaka, M., Hayashi, H., et al. (1994). Phenthoate metabolites in human poisoning. Journal of Toxicology. Clinical Toxicology, 32(1), 49-60.

Sources

Technical Guide: Phenthoate Oxon Acetylcholinesterase (AChE) Inhibition Potency

[1]

Executive Summary

Phenthoate (CAS: 2597-03-7) is an organophosphate (OP) insecticide that functions as a pro-inhibitor. It possesses low intrinsic toxicity until it undergoes oxidative desulfuration (bioactivation) by Cytochrome P450 enzymes to form its active metabolite: Phenthoate Oxon .

This technical guide analyzes the inhibition potency of phenthoate oxon against acetylcholinesterase (AChE).[1] Unlike its parent compound, phenthoate oxon is a potent, irreversible inhibitor of AChE, exhibiting inhibition constants (


Molecular Mechanism of Action

Bioactivation (The Thiono-Oxon Shift)

Phenthoate is a phosphorothioate (containing a P=S bond). The sulfur atom is insufficiently electronegative to render the phosphorus atom susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site.

  • Step 1 (Bioactivation): CYP450 monooxygenases (primarily CYP1A2 and CYP3A4 in hepatic microsomes) replace the sulfur with oxygen.

  • Step 2 (Inhibition): The resulting Phenthoate Oxon (P=O) possesses a highly electrophilic phosphorus center.

  • Step 3 (Phosphorylation): The oxon attacks the hydroxyl group of Serine-203 (in human AChE), forming a stable phosphoryl-enzyme complex. This prevents the hydrolysis of acetylcholine (ACh), leading to cholinergic crisis.

Pathway Visualization

The following diagram illustrates the metabolic activation and subsequent inhibition pathway.

PhenthoatePathwayPhenthoatePhenthoate (P=S)(Pro-Inhibitor)CYP450CYP450(Oxidative Desulfuration)Phenthoate->CYP450OxonPhenthoate Oxon (P=O)(Active Inhibitor)CYP450->OxonBioactivationComplexPhosphorylated AChE(Inhibited)Oxon->ComplexPhosphorylation(Ki)HydrolysisHydrolysis Products(Detoxification)Oxon->HydrolysisCarboxylesterasesAChEActive AChE(Serine-OH)AChE->ComplexAgingAged Complex(Irreversible)Complex->AgingDealkylation

Caption: Figure 1.[2] Bioactivation of Phenthoate to Phenthoate Oxon and subsequent AChE inhibition dynamics.

Potency Analysis & Stereoselectivity

Comparative Potency Data

While direct IC

Malaoxon3

Table 1: Comparative Potency of Organophosphate Oxons (Erythrocyte AChE)

CompoundStateICngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Approx.[1][4][5][6][7] Range)
Bimolecular Rate Constant (

)
Phenthoate Parent (P=S)> 100 µM (Inactive)Negligible
Phenthoate Oxon Metabolite (P=O)2 - 15 nM

M

min

Malaoxon Analog1 - 10 nM

M

min

Chlorpyrifos-oxon Reference0.1 - 3 nM

M

min

Note: Values vary based on enzyme source (Human vs. Rat vs. Electric Eel) and pH.

Stereoselective Toxicity

Phenthoate possesses a chiral center at the

  • (+)-Phenthoate: Typically exhibits significantly higher insecticidal activity and AChE inhibition potency compared to the (-)-isomer.

  • Metabolic Fate: The (-)-isomer is often degraded faster by carboxylesterases (detoxification), leading to a relative accumulation of the more toxic (+)-isomer in biological systems.

  • Implication: Researchers using racemic phenthoate oxon must account for the fact that the observed

    
     is an average of a highly potent enantiomer and a weaker one.
    

Experimental Methodology: Modified Ellman Assay

To accurately determine the potency of phenthoate oxon, a standard Ellman assay must be modified to account for the progressive inhibition characteristic of organophosphates.

Critical Pre-requisites
  • Instability Warning: Phenthoate oxon is prone to spontaneous hydrolysis in aqueous solution. Stock solutions must be prepared in dry acetonitrile or DMSO and kept at -20°C. Aqueous dilutions must be used immediately.

  • Safety: Phenthoate oxon is an extremely potent neurotoxin. All work must be performed in a Class II Biosafety Cabinet.

Protocol Workflow

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Human Recombinant AChE or Rat Brain Homogenate.

  • Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).

  • Inhibitor: Phenthoate Oxon (Range: 0.1 nM to 100 nM).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute AChE in buffer to achieve an activity of ~0.05 Absorbance Units/min (uninhibited).

  • Inhibitor Dilution: Prepare serial dilutions of Phenthoate Oxon in buffer (keep <1% solvent final conc).

  • Pre-Incubation (CRITICAL):

    • Mix 150 µL Enzyme + 50 µL Inhibitor.

    • Incubate at 25°C for exactly 10 minutes .

    • Reasoning: OPs are slow-binding inhibitors. Without pre-incubation, IC

      
       values will be artificially high (underestimated toxicity).
      
  • Substrate Addition: Add 100 µL of ATCh/DTNB mixture to initiate the reaction.

  • Kinetic Measurement: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC

    
    .
    
Assay Visualization

EllmanProtocolStockPhenthoate Oxon Stock(DMSO, -20°C)DilutionSerial Dilution(Phosphate Buffer pH 8.0)Stock->DilutionPreIncPRE-INCUBATION(10-20 mins @ 25°C)Allows PhosphorylationDilution->PreIncEnzymePrepAChE Preparation(Human/Rat)EnzymePrep->PreIncReactionAdd Substrate (ATCh) + DTNBPreInc->ReactionReadKinetic Read @ 412nm(Formation of TNB-)Reaction->Read

Caption: Figure 2. Modified Ellman Assay workflow emphasizing the critical pre-incubation step for OP inhibitors.

Toxicological Implications & Reactivation[2][8]

Aging

Like other dimethyl organophosphates, the phenthoate oxon-AChE complex undergoes "aging"—the loss of one alkyl group from the phosphorus atom.

  • Timeframe: Aging for dimethyl OPs is relatively rapid (halftime ~3-4 hours).

  • Consequence: Once aged, the enzyme cannot be reactivated by oximes (e.g., 2-PAM).

Reactivation Potential

If treated prior to aging, the inhibited enzyme can be reactivated using nucleophilic oximes. However, the bulky phenylacetate side chain of phenthoate may sterically hinder the approach of certain oximes, making standard antidotes potentially less effective compared to simpler OPs.

References

  • World Health Organization (WHO). (2009).[2] The WHO Recommended Classification of Pesticides by Hazard. Retrieved from [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Retrieved from [Link][5]

  • Casida, J. E., & Quistad, G. B. (2004). Organophosphate Toxicology: Safety Aspects of Nonacetylcholinesterase Secondary Targets. Chemical Research in Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). Phenthoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Environmental fate and half-life of phenthoate oxon in soil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate of Phenthoate in Soil: Elucidating the Role and Transience of Phenthoate Oxon

Executive Summary

Phenthoate is an organothiophosphate insecticide used to control a range of agricultural pests. Understanding its environmental fate, particularly its persistence and degradation in soil, is critical for assessing ecological risk. A key transformation product of phenthoate is its oxygen analog, phenthoate oxon, a more potent acetylcholinesterase inhibitor. However, extensive research reveals that while phenthoate oxon can be a significant product of phototransformation on surfaces, its formation and persistence in the soil matrix are negligible.

This technical guide provides a comprehensive analysis of the environmental fate of phenthoate in soil. It establishes that the dominant degradation pathway is a rapid, enzyme-mediated hydrolysis to phenthoate acid, a process that significantly outpaces oxidation to phenthoate oxon. Consequently, phenthoate oxon is not considered a terminal or significant residue in soil. We will explore the key chemical and biological degradation pathways, delineate the environmental factors that govern the degradation rate and half-life of phenthoate, and provide detailed protocols for its study. This guide is intended for environmental scientists, researchers, and regulatory professionals seeking a deep, evidence-based understanding of phenthoate's behavior in the terrestrial environment.

Introduction: Phenthoate and Its Oxon Analog

Phenthoate (O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate) is a non-systemic insecticide with both contact and stomach action.[1] Like other organophosphates, its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme. The environmental significance of phenthoate is intrinsically linked to its transformation into various degradates, chief among them being its oxygen analog, phenthoate oxon.

The transformation from a phosphorodithioate (P=S), like phenthoate, to a phosphorothiolate (P=O), or "oxon," is a critical activation step. Oxons are substantially more potent inhibitors of AChE than their parent compounds.[2] While phenthoate oxon is a major metabolite formed during photolysis on surfaces and in biological systems, its relevance within the soil compartment is questionable.[3][4] Numerous soil residue studies have reported that phenthoate oxon is either not detected or found only in trace amounts.[3] This guide will elucidate the scientific basis for this observation.

Primary Degradation Pathways of Phenthoate in Soil

The dissipation of phenthoate in soil is primarily a biological process, heavily influenced by the presence of soil microorganisms and enzymes. The main routes of transformation are enzymatic hydrolysis and, to a much lesser extent, oxidation.

The Dominant Pathway: Enzymatic Hydrolysis

The principal mechanism for phenthoate degradation in soil is the rapid hydrolysis of the carboethoxy moiety to form phenthoate acid .[3][5] This reaction is mediated by heat-labile, extracellular soil enzymes, indicating that the process is not solely dependent on intracellular microbial metabolism.[5]

  • Causality: The rapid enzymatic cleavage of the ester bond is kinetically favored in moist soil environments over the oxidation of the P=S group. This explains why phenthoate acid is consistently observed as the major initial degradation product, while the oxon is not.[3][5]

This degradation occurs swiftly under both aerobic and anaerobic conditions, although the subsequent fate of phenthoate acid differs.[5]

  • Under aerobic conditions , soil microorganisms extensively degrade phenthoate acid, ultimately leading to mineralization into carbon dioxide (CO2).[3][5]

  • Under anaerobic conditions , or at very high pesticide concentrations, the degradation of phenthoate acid is significantly slower and proceeds via first-order kinetics.[5]

The Minor Pathway: Oxidation to Phenthoate Oxon

The conversion of phenthoate to phenthoate oxon involves the oxidative desulfuration of the P=S bond to a P=O bond. While this is a common reaction for organophosphates, in the soil environment, it is not a significant pathway for phenthoate.

  • Photodegradation: Phenthoate oxon has been identified as a major product when phenthoate is exposed to sunlight on inert surfaces like glass plates.[3][4] This suggests that phenthoate deposited on foliage or other surfaces may convert to the oxon, which could then be deposited onto the soil. However, once in the soil matrix, the lack of light and the rapid rate of hydrolysis prevent significant accumulation.

  • Microbial Oxidation: While some soil microbes possess the enzymatic machinery to perform this oxidation, the rate is far slower than the enzymatic hydrolysis to phenthoate acid.

The following diagram illustrates the primary degradation pathways of phenthoate in the soil environment.

Phenthoate_Degradation cluster_legend Legend Phenthoate Phenthoate (Parent Compound) Oxon Phenthoate Oxon Phenthoate->Oxon Oxidation (Minor Pathway in Soil; Major in Photolysis) Acid Phenthoate Acid (Major Metabolite) Phenthoate->Acid Rapid Enzymatic Hydrolysis (Dominant Pathway in Soil) CO2 Mineralization (CO₂) Acid->CO2 Microbial Degradation (Aerobic Conditions) Dominant Pathway Minor Pathway key1 Dominant Pathway key2 Minor Pathway

Caption: Primary degradation pathways of phenthoate in soil.

Phenthoate Half-Life and Influencing Factors

The half-life (DT50) of a pesticide is the time it takes for 50% of the initial applied amount to degrade.[6] For phenthoate, this value is highly variable and depends on a combination of soil properties and environmental conditions.

Key Environmental Factors

Several interacting factors control the rate of phenthoate degradation:

  • Soil Moisture: This is a critical factor. Adequate moisture is essential for the microbial and enzymatic activity that drives degradation.[7] Phenthoate is relatively persistent under dry soil conditions.[3][8]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions and microbial metabolism, thus accelerating pesticide degradation.[7]

  • Soil Type and Organic Matter: While soil type appears to be of secondary importance compared to moisture and temperature, properties like organic carbon content can influence pesticide sorption and bioavailability, thereby affecting degradation rates.[3][9][10]

  • pH: Chemical hydrolysis is influenced by pH. Phenthoate is more stable in acidic to neutral conditions and hydrolyzes more rapidly in alkaline environments. In aqueous solutions, its half-life is approximately 12 days at a pH of 8.0.[3][8]

Summary of Reported Half-Life Values

The reported half-life of phenthoate in soil varies widely, reflecting the diverse conditions under which it has been studied.

ConditionHalf-Life (DT50)Soil TypeReference
Laboratory, 25°C, Dark3.2 days (77 hours)Not specified[11]
Various moist soils (silty clay loam, clay, sandy loam)< 10 days (for 50% degradation)Various[8]
Dry fine sandy loam> 75 days (for 62% remaining)Fine sandy loam[8]
Typical aerobic soil35 daysNot specified[1]
Upland and submerged soil≤ 1 dayNot specified[12]

This table highlights the critical impact of environmental conditions, particularly moisture, on the persistence of phenthoate.

Methodologies for Soil Fate and Residue Analysis

To accurately determine the environmental fate and half-life of phenthoate and its potential degradates like phenthoate oxon, robust and validated experimental protocols are essential.

Protocol: Aerobic Soil Degradation Study

This protocol outlines a typical laboratory experiment to determine the degradation rate and half-life of phenthoate in soil.

Objective: To quantify the rate of phenthoate degradation in soil under controlled aerobic conditions and identify major metabolites.

Methodology:

  • Soil Collection and Preparation:

    • Collect fresh surface soil (0-15 cm) from a site with no history of phenthoate use.[13]

    • Sieve the soil (e.g., through a 2-mm mesh) to remove stones and debris and ensure homogeneity.

    • Characterize the soil for key properties: texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

    • Rationale: Soil properties are critical variables that influence degradation rates; full characterization is necessary for data interpretation and reproducibility.[14]

  • Pesticide Application:

    • Use radiolabeled phenthoate (e.g., ¹⁴C-ring labeled) to facilitate tracking of the parent compound and its transformation products.[5]

    • Prepare a stock solution of the pesticide in a suitable solvent.

    • Apply the solution to the soil to achieve a final concentration relevant to agricultural application rates. Distribute evenly and mix thoroughly.

  • Incubation:

    • Place known quantities of the treated soil into incubation vessels (e.g., biometer flasks).

    • Adjust soil moisture to 50-60% of its maximum water-holding capacity.[3]

    • Incubate in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[11]

    • Maintain aerobic conditions by ensuring continuous, humidified airflow. Include traps (e.g., KOH solution) to capture any evolved ¹⁴CO₂, which indicates mineralization.

  • Sampling and Analysis:

    • Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

    • Store samples at -20°C prior to analysis to halt further degradation.[15]

  • Data Interpretation:

    • Plot the concentration of the parent phenthoate against time.

    • Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics (ln(Cₜ) = ln(C₀) - kt).

Soil_Degradation_Workflow A Soil Collection & Characterization B Application of ¹⁴C-Phenthoate A->B C Incubation (Controlled Temp, Moisture, Aeration) B->C D Periodic Sampling C->D Time intervals H ¹⁴CO₂ Trapping & Analysis (Mineralization) C->H Continuous E Residue Extraction D->E F Chromatographic Analysis (LC-MS/MS or GC-FPD) E->F G Data Analysis (DT₅₀ Calculation) F->G

Caption: Workflow for a soil degradation and half-life study.

Protocol: Soil Residue Analysis

Objective: To extract and quantify phenthoate and its metabolites (phenthoate acid, phenthoate oxon) from soil samples.

Methodology:

  • Extraction:

    • Extract a subsample of soil (e.g., 20 g) with an appropriate organic solvent system. Common choices include acetonitrile or acetone, often mixed with water or dichloromethane.[15][16]

    • Use a technique like shaking, sonication, or accelerated solvent extraction (ASE) to ensure efficient recovery.[17]

    • Rationale: The choice of solvent is crucial for efficiently partitioning the analytes from the complex soil matrix.

  • Cleanup:

    • The raw extract will contain many co-extracted soil components that can interfere with analysis.

    • Cleanup is essential for removing these interferences. Techniques include solid-phase extraction (SPE) or gel permeation chromatography (GPC).[16]

    • Rationale: A clean extract prevents matrix effects, improves chromatographic performance, and protects the analytical instrument, leading to more accurate and reliable quantification.

  • Instrumental Analysis:

    • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) is a traditional and effective method for organophosphate pesticides containing sulfur and phosphorus.[15][16]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard, offering high sensitivity, selectivity, and the ability to analyze a wide range of parent compounds and their metabolites simultaneously.[11][17] It is highly suitable for confirming the presence or absence of phenthoate oxon.

Conclusion

The environmental fate of phenthoate in soil is characterized by rapid degradation, primarily driven by enzymatic hydrolysis. The resulting main metabolite is phenthoate acid, which is subsequently mineralized by soil microorganisms under aerobic conditions. The more toxic metabolite, phenthoate oxon, is not a significant or persistent residue in the soil matrix because its formation via oxidation is kinetically outcompeted by the hydrolysis of the parent compound. Phenthoate's half-life in soil is highly dependent on environmental conditions, with persistence being a concern only in dry and/or cold environments where microbial and enzymatic activity is limited. Accurate risk assessment must therefore prioritize the fate and effects of the parent compound and phenthoate acid in the soil environment, rather than the transient oxon analog.

References

  • Inchem.org. (n.d.). 531. Phenthoate (Pesticide residues in food: 1980 evaluations). Retrieved from [Link]

  • Iwata, Y., Ittig, M., & Gunther, F. A. (1977). Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate) in soil. Archives of Environmental Contamination and Toxicology, 6(1), 1-21. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem. Retrieved from [Link]

  • MDPI. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Phenthoate (Ref: OMS 1075). Retrieved from [Link]

  • ResearchGate. (n.d.). Factors Influencing Degradation of Pesticides in Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fate of Pesticides in Soils: Toward an Integrated Approach of Influential Factors. Retrieved from [Link]

  • The Korean Society of Pesticide Science. (n.d.). Dissipation Characteristics of Insecticide Phenthoate in Minor Crop Millet during Cultivation. The Korean Journal of Pesticide Science. Retrieved from [Link]

  • MDPI. (2025). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Retrieved from [Link]

  • Springer. (n.d.). Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. Environmental Science and Pollution Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. PMC. Retrieved from [Link]

  • ACS Publications. (1983). Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2007). Factors influencing degradation of pesticides in soil. Retrieved from [Link]

  • PubMed. (1983). Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. Retrieved from [Link]

  • Coromandel International Ltd. (n.d.). TECHNICAL DATA SHEET PHENTHOATE TECHNICAL 92% Min. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory Determination of Organophosphate Pesticides. Retrieved from [Link]

  • ACS Publications. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Utah State University. (n.d.). Pesticide Adsorption and Half-life. DigitalCommons@USU. Retrieved from [Link]

  • PubMed. (1976). Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (phenthoate) in citrus, water, and upon exposure to air and sunlight. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

Sources

Phenthoate oxon structure-activity relationship (SAR) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenthoate Oxon Structure-Activity Relationship (SAR) Analysis Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, Toxicologists

Executive Summary

Phenthoate oxon (O,O-dimethyl S-α-ethoxycarbonylbenzyl phosphorothioate) represents the bioactivated, anticholinesterase metabolite of the organophosphate insecticide phenthoate. Unlike its parent thion analog, which possesses weak inhibitory capacity, the oxon variant exhibits high-affinity phosphorylation of the serine hydroxyl group within the acetylcholinesterase (AChE) active site.

This technical guide analyzes the Structure-Activity Relationship (SAR) of phenthoate oxon, dissecting the molecular determinants of its potency—specifically the critical role of the P=O moiety, the steric and hydrophobic contributions of the


-carboethoxybenzyl leaving group, and the pronounced enantioselectivity where the (R)-isomer demonstrates superior bioaffinity. We further detail the kinetic mechanisms of inhibition and the metabolic interplay between cytochrome P450 bioactivation and carboxylesterase-mediated detoxification.

Chemical Architecture & Properties[1][2]

To understand the SAR, we must first isolate the active pharmacophore. Phenthoate is a pro-pesticide ; it is biologically inert until desulfurated.[1]

1.1 Structural Comparison
FeaturePhenthoate (Parent)Phenthoate Oxon (Active Metabolite)
CAS RN 2597-03-73690-28-6
Phosphoryl Center Thion (P=S)Oxon (P=O)
Electrophilicity Low (Soft Electrophile)High (Hard Electrophile)
AChE Potency Negligible (

)
Potent (

in nM range)
Leaving Group

-ethoxycarbonylbenzyl

-ethoxycarbonylbenzyl
1.2 Stereochemistry

Phenthoate oxon possesses a chiral center at the


-carbon of the benzyl moiety.
  • (R)-Phenthoate Oxon: Fits optimally into the AChE acyl pocket, facilitating ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     stacking interactions.
    
  • (S)-Phenthoate Oxon: Steric clash reduces binding affinity.[1]

Structure-Activity Relationship (SAR) Analysis

The potency of phenthoate oxon is defined by three structural domains: the Phosphoryl Warhead , the Leaving Group , and the Alkoxy Ligands .

2.1 The Phosphoryl Warhead (P=O vs. P=S)

The conversion of P=S to P=O is the single most critical SAR determinant.

  • Mechanism: The oxygen atom in the P=O bond is highly electronegative, creating a strong partial positive charge (

    
    ) on the phosphorus atom. This makes the phosphorus a "hard" electrophile, perfectly matched to attack the "hard" nucleophile (Serine-203 hydroxyl) in the AChE catalytic triad.
    
  • Contrast: The sulfur in P=S is less electronegative and larger (soft), resulting in a weaker dipole and poor electrophilic attack on the serine residue.

2.2 The Leaving Group (

-ethoxycarbonylbenzyl)

The leaving group dictates affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  and selectivity .
  • Hydrophobic Interaction: The phenyl ring of the leaving group engages in

    
     stacking interactions with aromatic residues (specifically Trp86  and Tyr337 ) in the choline-binding site (anionic subsite) of AChE.
    
  • Steric Fit: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -ethoxycarbonyl chain extends into the acyl pocket. Bulky substitutions here can hinder binding, but the ethyl ester provides an optimal balance of lipophilicity and size.
    
  • Enantioselectivity: Experimental data indicates the (R)-isomer has a bioaffinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) of approximately 
    
    
    
    , nearly 3-fold higher than the (S)-isomer (
    
    
    ).[2] The (R)-configuration aligns the phenyl ring for optimal stacking while directing the ester group away from steric clashes.
2.3 Alkoxy Ligands (O,O-Dimethyl)
  • Steric Access: The small methyl groups allow the inhibitor to penetrate the narrow active site gorge of AChE more easily than diethyl analogs (e.g., parathion).

  • Aging: Dimethyl phosphorylated AChE typically "ages" (dealkylation) faster than diethyl analogs, potentially making reactivation by oximes (e.g., 2-PAM) more time-sensitive.[1]

Visualizing the SAR & Mechanism

The following diagram maps the structural components to their pharmacological function.

PhenthoateSAR cluster_structure Phenthoate Oxon Structure PO Phosphoryl Center (P=O) LG Leaving Group (S-α-ethoxycarbonylbenzyl) PO->LG Alkoxy Alkoxy Groups (O,O-Dimethyl) PO->Alkoxy AChE_Ser AChE Active Site (Serine-203) PO->AChE_Ser Phosphorylation (Irreversible Inhibition) AChE_Pock AChE Acyl Pocket (Trp86, Tyr337) LG->AChE_Pock Pi-Pi Stacking (Hydrophobic Affinity) CE Carboxylesterase (Detoxification) LG->CE Hydrolysis Target (Ester Cleavage) Alkoxy->AChE_Ser Steric Access (Fast Entry) Chiral Chirality (R vs S) Chiral->LG Chiral->AChE_Pock (R)-Isomer: 3x Higher Affinity

Figure 1: Structural dissection of Phenthoate Oxon interactions. The P=O moiety drives toxicity, while the chiral leaving group determines binding affinity via hydrophobic stacking.

Metabolic Bioactivation & Detoxification Pathways[1]

Phenthoate oxon concentration in vivo is a dynamic equilibrium between CYP450 activation and Carboxylesterase (CE) detoxification.[1]

4.1 The "Lethal Synthesis" (Bioactivation)
  • Enzymes: CYP2B6, CYP2C19 (Human); CYP2B (Rat).[1]

  • Reaction: Oxidative desulfuration.[1] The P=S bond is oxidized to a phospho-oxythiirane intermediate, which spontaneously rearranges to P=O, releasing atomic sulfur (which can inhibit the CYP itself).

4.2 The "Safety Valve" (Detoxification)
  • Enzymes: Carboxylesterases (CE).[1]

  • Reaction: Hydrolysis of the ethyl ester on the leaving group.

  • Result: Formation of Phenthoate Acid.[1] This metabolite is anionic at physiological pH, preventing it from binding to the AChE active site and rendering it non-toxic.

  • Significance: Mammals possess high levels of serum CE, providing a "sink" for phenthoate. Insects lack this specific high-capacity buffer, conferring selective toxicity .[1]

Metabolism Phenthoate Phenthoate (P=S) (Pro-Pesticide) Oxon Phenthoate Oxon (P=O) (Toxic Intermediate) Phenthoate->Oxon Bioactivation (CYP450: Desulfuration) Acid Phenthoate Acid (Detoxified) Phenthoate->Acid Direct Hydrolysis (Minor Pathway) Oxon->Acid Detoxification (Carboxylesterase) InhibitedAChE Phosphorylated AChE (Cholinergic Crisis) Oxon->InhibitedAChE Inhibition (k_i)

Figure 2: The metabolic fate of Phenthoate. Toxicity depends on the ratio of Activation (Red) to Detoxification (Green).

Experimental Protocols

To validate the SAR and kinetic parameters, the following protocols are standard.

5.1 Modified Ellman’s Assay for Kinetic Constants (

)

This protocol measures the bimolecular rate constant of inhibition.

Reagents:

  • Enzyme: Recombinant Human AChE (rhAChE) or Electric Eel AChE.[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Inhibitor: Synthesized Phenthoate Oxon (Must be >98% purity; avoid parent phenthoate contamination).[1]

Workflow:

  • Preparation: Dissolve Phenthoate Oxon in acetonitrile (stock). Prepare serial dilutions (

    
     M to 
    
    
    
    M) in phosphate buffer (pH 7.4).
  • Incubation: Mix 20

    
    L of enzyme solution with 20 
    
    
    
    L of inhibitor. Incubate for varying times (
    
    
    min).
  • Reaction: Add 200

    
    L of DTNB/ATCh master mix.
    
  • Measurement: Monitor absorbance at 412 nm immediately.

  • Calculation: Plot ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     vs. time to get 
    
    
    
    . Plot
    
    
    vs. [Inhibitor] to determine
    
    
    (
    
    
    ).
5.2 Enantiomeric Separation (Chiral HPLC)

To test enantioselectivity, the racemate must be resolved.[3]

  • Column: Chiralcel OJ-H or equivalent cellulose-based column.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Detection: UV at 230 nm.[1]

  • Validation: Confirm optical rotation via polarimetry before biological assay.

Quantitative Data Summary

The following data highlights the critical differences in potency driven by structure and chirality.

CompoundConfigurationTargetAffinity Constant (

)
Relative Potency
Phenthoate (Parent) RacemicAChENegligible< 0.1%
Phenthoate Oxon (R)-IsomerAChE

100% (Reference)
Phenthoate Oxon (S)-IsomerAChE

~30%
Phenthoate Oxon RacemicAChE~

~67%

Note: Data derived from inhibition studies on AChE, reflecting the higher affinity of the R-isomer.[2]

References

  • Elucidating the potential neurotoxicity of chiral phenthoate: Molecular insight from experimental and computational studies. Source: Chemosphere (2020) URL:[2][Link]

  • Phenthoate Oxon - PubChem Compound Summary. Source: National Center for Biotechnology Information URL:[1][Link][1]

  • Bioactivation and detoxification of organophosphorus pesticides. Source: Journal of Toxicology and Environmental Health URL:[Link]

  • Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. Source: Chemico-Biological Interactions URL:[Link][1]

  • Phenthoate - NIST Chemistry WebBook. Source: National Institute of Standards and Technology URL:[1][Link][1]

Sources

Methodological & Application

Determination of Phenthoate Oxon in Water Samples Using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a robust and sensitive method for the determination of phenthoate oxon, the active metabolite of the organophosphate pesticide phenthoate, in various water matrices. The methodology utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This approach offers high-resolution, accurate mass data, enabling confident identification and accurate quantification of phenthoate oxon at trace levels, which is critical for environmental monitoring and human health risk assessment.

Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide used in agriculture.[1] In the environment and within biological systems, phenthoate is metabolized to its more toxic oxygen analog, phenthoate oxon.[2] Phenthoate oxon is a potent cholinesterase inhibitor, posing a significant risk to non-target organisms, including humans.[3] Given its potential toxicity and the widespread use of its parent compound, monitoring for the presence of phenthoate oxon in water sources is of paramount importance for ensuring public health and environmental safety.[3]

Traditional analytical methods for pesticide residue analysis can be challenging due to the complexity of environmental matrices and the low concentration of target analytes. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has emerged as a powerful tool for environmental analysis.[4] Its high-resolution and accurate mass capabilities allow for the confident identification of compounds based on their elemental composition, while its sensitivity enables the detection of trace-level contaminants.[5] This application note provides a detailed protocol for the extraction, detection, and quantification of phenthoate oxon in water samples using SPE and LC-QTOF-MS.

Experimental

Materials and Reagents
  • Standards: Phenthoate oxon certified reference material (purity >98%) was obtained from a reputable supplier. A stock solution (100 µg/mL) was prepared in methanol and stored at -20°C. Working standards were prepared by serial dilution of the stock solution in methanol.

  • Solvents: All solvents used (methanol, acetonitrile, ethyl acetate, dichloromethane, and water) were HPLC or LC-MS grade.

  • Reagents: Formic acid (LC-MS grade) and ammonium formate (LC-MS grade) were used for mobile phase preparation. Anhydrous sodium sulfate (ACS grade) was used for drying organic extracts.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL) were used for sample extraction. The choice of sorbent may be optimized based on the specific water matrix.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to concentrate the analyte of interest and remove matrix interferences. SPE is a widely adopted technique for the extraction of pesticides from water samples.

Protocol:

  • Sample Filtration: Water samples (500 mL) were filtered through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: The SPE cartridge was conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. The cartridge was not allowed to dry between conditioning steps.

  • Sample Loading: The filtered water sample (500 mL) was passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading, the cartridge was washed with 5 mL of deionized water to remove any remaining interfering substances.

  • Cartridge Drying: The cartridge was dried under a gentle stream of nitrogen for 20 minutes to remove residual water.

  • Elution: Phenthoate oxon was eluted from the cartridge with two 4 mL aliquots of ethyl acetate.

  • Drying and Reconstitution: The eluate was passed through a small column containing anhydrous sodium sulfate to remove any remaining water. The dried eluate was then evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 1 mL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid) and transferred to an autosampler vial for LC-QTOF-MS analysis.

Diagram of the Solid-Phase Extraction (SPE) Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 500 mL Water Sample Filtration Filtration (0.45 µm) Sample->Filtration Conditioning Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Loading Sample Loading (10 mL/min) Conditioning->Loading Washing Cartridge Washing (Deionized Water) Loading->Washing Drying Cartridge Drying (Nitrogen Stream) Washing->Drying Elution Elution (2 x 4 mL Ethyl Acetate) Drying->Elution Drying_Eluate Drying Eluate (Anhydrous Sodium Sulfate) Elution->Drying_Eluate Evaporation Evaporation to Dryness (Nitrogen Stream) Drying_Eluate->Evaporation Reconstitution Reconstitution (1 mL Mobile Phase) Evaporation->Reconstitution Analysis LC-QTOF-MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of phenthoate oxon from water samples.

LC-QTOF-MS Analysis

The analysis was performed on a high-resolution quadrupole time-of-flight mass spectrometer coupled to a liquid chromatography system.

Table 1: LC-QTOF-MS Operating Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure40 psi
Mass Rangem/z 100-1000
Acquisition ModeTargeted MS/MS and Full Scan
Collision EnergyOptimized for phenthoate oxon (e.g., 10, 20, 40 eV for fragmentation)
Data AcquisitionHigh-resolution, accurate mass data acquisition

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability and accuracy.[1] The validation parameters included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 2: Method Validation Parameters for Phenthoate Oxon

ParameterResult
Linearity (r²)> 0.995
Calibration Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (Recovery)85-110%
Precision (RSD)< 15%

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis of phenthoate oxon in water. The accuracy and precision were within acceptable limits, demonstrating the robustness and reliability of the method.

Identification and Quantification of Phenthoate Oxon

The identification of phenthoate oxon was based on its accurate mass and retention time. The high-resolution capabilities of the QTOF-MS allowed for the determination of the elemental composition of the molecular ion, providing a high degree of confidence in the identification. For confirmation, the fragmentation pattern of phenthoate oxon obtained through targeted MS/MS was compared with that of a certified reference standard.

Table 3: Mass Spectrometric Data for Phenthoate Oxon

AnalyteMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Measured)Mass Error (ppm)
Phenthoate OxonC₁₂H₁₇O₅PS305.0610305.0615< 2

The quantification of phenthoate oxon was performed using an external calibration curve generated from the analysis of working standards. The concentration of phenthoate oxon in the water samples was calculated based on the peak area of the analyte.

Diagram of the Analytical Workflow and Data Analysis:

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (QTOF) cluster_data Data Analysis Injection Sample Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization FullScan Full Scan MS (Accurate Mass) Ionization->FullScan MSMS Targeted MS/MS (Fragmentation) Ionization->MSMS Identification Identification (Retention Time, Accurate Mass, Fragments) FullScan->Identification MSMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Overview of the LC-QTOF-MS analytical and data processing workflow.

Conclusion

This application note describes a highly sensitive and selective method for the determination of phenthoate oxon in water samples using SPE and LC-QTOF-MS. The method provides reliable and accurate results, making it a valuable tool for environmental monitoring programs and regulatory laboratories. The high-resolution and accurate mass capabilities of the QTOF-MS instrument ensure confident identification of the target analyte, even in complex matrices. The developed protocol can be readily implemented in laboratories equipped with LC-QTOF-MS instrumentation for the routine analysis of phenthoate oxon and other organophosphate pesticide metabolites in water.

References

  • Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Hernández, F., Sancho, J. V., & Pozo, Ó. J. (2006). Liquid chromatography-time-of-flight mass spectrometry for the analysis of pesticides in water and food. Mass Spectrometry Reviews, 25(6), 866–880. Retrieved from [Link]

  • Klašnja, M., et al. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. (2020). Journal of Chromatography A, 1626, 461346. Retrieved from [Link]

  • Sampling of pesticides in water using solid-phase extraction. (n.d.). SLU. Retrieved from [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). Hampton Roads Sanitation District. Retrieved from [Link]

  • Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. (2024). USGS Publications Warehouse. Retrieved from [Link]

  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent. Retrieved from [Link]

  • Quantifying Pesticide Contamination in Water with LC-Mass Spectrometry. (2019). Technology Networks. Retrieved from [Link]

  • LC-QTOF-MS method for the analysis of residual pharmaceuticals in wastewater: application to a comparative multiresidue trace analysis between spring and winter water. (2014). Analytical Methods, 6(17). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Forensic Tracing of Unknown Compounds at the Human– Environment Interface: An All-in-One LC–HRMS Strategy Guided by. (n.d.). ChemRxiv. Retrieved from [Link]

  • Determination of organophosphorus pesticides and their transformation products in river waters by automated on-line solid-phase extraction followed by thermospray liquid chromatography-mass spectrometry. (1995). Journal of Chromatography A, 703(1-2), 81–93. Retrieved from [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025). Environmental Science & Technology. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2020). Environmental Science & Technology. Retrieved from [Link]

  • LC-QTOF-MS method for the analysis of residual pharmaceuticals in wastewater: Application to a comparative multiresidue trace analysis between spring and winter water. (2014). Analytical Methods, 6(17). Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822). (2015). International Journal of Fisheries and Aquatic Studies, 2(6), 392-396. Retrieved from [Link]

Sources

Application Notes & Protocols: Rapid Detection of Phenthoate Oxon Using Advanced Biosensor Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rapid Phenthoate Oxon Detection

Phenthoate is a non-systemic organophosphate (OP) insecticide and acaricide used to control a wide range of agricultural pests on crops such as citrus, cotton, and vegetables.[1][2] Like other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] In the environment and within organisms, the parent compound, phenthoate, is metabolized to its more potent and toxic "oxon" form, phenthoate oxon.[4] This oxon analog is a significantly more powerful inhibitor of AChE.[5]

The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing a state of cholinergic crisis characterized by symptoms like tremors, convulsions, respiratory failure, and potentially death.[6][7] Given the high acute toxicity of phenthoate and its oxon form to humans and non-target organisms,[8][9] there is a critical need for rapid, sensitive, and field-deployable methods for its detection in food and environmental samples.[10][11] Traditional analytical methods like gas or liquid chromatography are accurate but are often time-consuming, costly, and require laboratory settings, making them unsuitable for on-site screening.[10]

Biosensors, particularly those based on the principle of AChE inhibition, offer a compelling alternative, providing high sensitivity, rapid response times, and portability.[7][12] This document provides detailed application notes and protocols for two distinct biosensor platforms for the rapid detection of phenthoate oxon: an electrochemical biosensor and a colorimetric nanozyme-based biosensor.

Principle of Detection: Acetylcholinesterase (AChE) Inhibition

The core principle behind these biosensor applications is the specific and potent inhibition of the enzyme acetylcholinesterase (AChE) by phenthoate oxon. Organophosphates, including phenthoate oxon, act as irreversible or quasi-irreversible inhibitors by phosphorylating a critical serine residue within the active site of the AChE enzyme.[6][13][14]

This covalent modification renders the enzyme non-functional, preventing it from hydrolyzing its natural substrate, acetylcholine (ACh), into choline and acetate.[6][13] The biosensor systems described herein are designed to measure the activity of AChE. In the absence of inhibitors, the enzyme is fully active. In the presence of phenthoate oxon, the enzyme's activity is reduced in a concentration-dependent manner. By quantifying this decrease in enzymatic activity, the concentration of the inhibitor can be accurately determined.[7]

Diagram 1: Mechanism of AChE Inhibition by Phenthoate Oxon

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Phenthoate Oxon ACh Acetylcholine (Substrate) AChE_active Active AChE (Enzyme) ACh->AChE_active Binds to Active Site Products Choline + Acetate (Products) AChE_active->Products Hydrolysis PO Phenthoate Oxon (Inhibitor) AChE_active2 Active AChE (Enzyme) PO->AChE_active2 Covalently Binds to Serine Residue AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active2->AChE_inhibited Irreversible Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by phenthoate oxon.

Application Note 1: Electrochemical Biosensor for Phenthoate Oxon

Electrochemical biosensors offer high sensitivity, rapid analysis, and the potential for miniaturization, making them ideal for on-site detection.[15][16] This protocol describes the fabrication and use of a disposable screen-printed carbon electrode (SPCE) modified with a nanocomposite to enhance conductivity and enzyme loading for the amperometric detection of phenthoate oxon.

Causality Behind Experimental Choices
  • Nanocomposite Modifier (Graphene/Ti₃C₂Tₓ MXene): A glassy carbon electrode (GCE) or SPCE is modified with a nanocomposite like graphene (GR) and transition metal carbides (MXenes) to significantly increase the electrode's surface area and electrical conductivity.[17] This enhanced surface allows for a higher loading of the AChE enzyme and facilitates more efficient electron transfer, leading to a stronger, more stable signal and a lower limit of detection.[16][17]

  • Enzyme Immobilization: AChE is immobilized onto the modified electrode surface. Covalent cross-linking with glutaraldehyde is a robust method that forms stable bonds between the enzyme and the electrode matrix, preventing leaching and ensuring sensor stability over time.[16]

  • Substrate (Acetylthiocholine): Acetylthiocholine (ATCh) is used as the substrate instead of the natural acetylcholine. The enzymatic hydrolysis of ATCh produces thiocholine, which is electrochemically active and can be easily oxidized at the electrode surface, generating a measurable current. This current is directly proportional to the AChE activity.[16]

Experimental Protocol

1. Materials and Reagents:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Graphene (GR) and Ti₃C₂Tₓ MXene quantum dots (or similar nanocomposite)

  • Chitosan (CS) solution (1% in acetic acid)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine chloride (ATCh)

  • Phenthoate Oxon standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutaraldehyde (2.5% solution)

  • Potentiostat/Galvanostat electrochemical workstation

2. Electrode Modification and Enzyme Immobilization Workflow:

  • Prepare Nanocomposite Dispersion: Disperse GR and Ti₃C₂Tₓ MXene in a chitosan solution via ultrasonication to form a stable nanocomposite ink (e.g., AChE/Ti₃C₂Tₓ-CS/GR).

  • Electrode Coating: Drop-cast a small volume (e.g., 5 µL) of the nanocomposite ink onto the working area of the SPCE. Allow it to dry completely at room temperature. This layer enhances conductivity and provides a biocompatible matrix for the enzyme.

  • Enzyme Immobilization: Apply a solution of AChE (e.g., 5 µL of 1 mg/mL) onto the modified electrode surface.

  • Cross-linking: Expose the electrode to glutaraldehyde vapor in a sealed container for 20-30 minutes. This step covalently cross-links the AChE to the chitosan matrix, ensuring its stability.

  • Rinsing: Gently rinse the electrode with PBS buffer to remove any unbound enzyme and glutaraldehyde.

  • Storage: Store the modified electrodes at 4°C in a humid chamber when not in use.

3. Electrochemical Detection Protocol:

  • Baseline Measurement: Using an electrochemical technique like Differential Pulse Voltammetry (DPV), record the baseline current response of the biosensor in PBS buffer containing a fixed concentration of the substrate, ATCh (e.g., 1 mM). The oxidation of thiocholine (produced by active AChE) will generate a distinct current peak.

  • Inhibition Step: Incubate the biosensor in the sample solution (e.g., water sample, diluted food extract) suspected of containing phenthoate oxon for a fixed period (e.g., 10-15 minutes). This allows the inhibitor to bind to and inactivate the AChE.

  • Post-Inhibition Measurement: After incubation, rinse the electrode with PBS and immediately record the DPV signal again in the ATCh solution.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(I₀ - I₁) / I₀] x 100

    • Where I₀ is the peak current before incubation (baseline) and I₁ is the peak current after incubation with the sample.

  • Quantification: Correlate the inhibition percentage to the concentration of phenthoate oxon using a calibration curve prepared with known standards.

Diagram 2: Workflow for Electrochemical Biosensor

Electrochemical_Workflow cluster_prep Sensor Preparation cluster_detect Detection Process A 1. Coat SPCE with GR/MXene Nanocomposite B 2. Immobilize AChE Enzyme A->B C 3. Cross-link with Glutaraldehyde B->C D 4. Measure Baseline Current in ATCh Solution (I₀) C->D E 5. Incubate Sensor in Sample (contains Phenthoate Oxon) D->E F 6. Measure Final Current in ATCh Solution (I₁) E->F G 7. Calculate % Inhibition and Determine Concentration F->G

Caption: Step-by-step workflow for phenthoate oxon detection.

Application Note 2: Colorimetric Nanozyme Biosensor for Phenthoate Oxon

Colorimetric assays are highly advantageous for field applications as they can often be read by the naked eye or with simple instrumentation like a smartphone camera or a plate reader.[18] This protocol utilizes gold nanoparticles (AuNPs) which possess intrinsic peroxidase-like activity (termed "nanozymes") for a simple, visual detection method.[19][20]

Causality Behind Experimental Choices
  • Gold Nanoparticle (AuNP) Nanozyme: Cysteamine-capped AuNPs act as a nanozyme, capable of catalyzing the oxidation of a chromogenic substrate like 3,3’,5,5’-tetramethylbenzidine (TMB) to produce a distinct blue color.[18][19] This reaction provides the visual signal for the assay.

  • AChE-Mediated Aggregation: In the absence of an inhibitor, AChE hydrolyzes acetylcholine (ACh) to produce choline. Choline can induce the aggregation of the AuNPs.[19] Aggregated AuNPs have significantly reduced nanozyme activity, resulting in a weak or absent blue color when TMB is added.

  • Inhibition Prevents Aggregation: When phenthoate oxon is present, it inhibits AChE. Consequently, little to no choline is produced. The AuNPs remain dispersed and retain their high nanozyme activity.[19] When TMB is added, a strong blue color develops, indicating the presence of the inhibitor. The color intensity is proportional to the concentration of phenthoate oxon.

Experimental Protocol

1. Materials and Reagents:

  • Cysteamine-capped Gold Nanoparticles (C-AuNPs) solution (~13 nm diameter)[18]

  • Acetylcholinesterase (AChE)

  • Acetylcholine chloride (ACh)

  • Phenthoate Oxon standard

  • 3,3’,5,5’-tetramethylbenzidine (TMB) solution

  • Phosphate Buffer (PB), pH 7.0

  • 96-well microplate

  • Microplate reader (optional, for quantification)

2. Colorimetric Detection Protocol:

  • Reaction Setup: In separate wells of a 96-well microplate, add the following in order:

    • Phosphate Buffer

    • AChE solution

    • Sample or Phenthoate Oxon standard of varying concentrations.

  • Inhibition Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the AChE.

  • Substrate Addition: Add the ACh solution to each well. Incubate for another 20 minutes at 37°C. In wells without inhibitor, ACh will be hydrolyzed to choline.

  • Nanozyme Reaction: Add the C-AuNPs solution to each well, followed by the TMB solution.

  • Signal Development: Allow the color to develop for 5-10 minutes at room temperature.

  • Data Analysis:

    • Visual: Observe the color change. A strong blue color indicates high inhibition (high concentration of phenthoate oxon), while a colorless or faintly colored solution indicates low or no inhibition.

    • Quantitative: Measure the absorbance of each well at 652 nm using a microplate reader.[18] The absorbance value is directly proportional to the concentration of phenthoate oxon. Create a standard curve to quantify the results.

Performance Characteristics

The performance of biosensors is evaluated based on several key parameters. The following table provides a summary of expected performance characteristics for the described protocols, based on similar systems in the literature.

ParameterElectrochemical BiosensorColorimetric Nanozyme Biosensor
Analyte Phenthoate OxonPhenthoate Oxon
Principle Amperometric (AChE Inhibition)Colorimetric (AChE Inhibition)
Limit of Detection (LOD) Low nM range (e.g., 1-20 nM)[17]Mid-to-high nM range (e.g., 20-50 nM)[19]
Linear Range ~10 nM - 10 µM[17]~40 nM - 320 nM[19]
Analysis Time ~20-30 minutes~30-40 minutes[18]
Instrumentation PotentiostatMicroplate Reader or Naked Eye
Key Advantages High sensitivity, wide linear rangeSimplicity, low cost, visual output
Key Limitations Requires specialized equipmentLower sensitivity than electrochemical

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No/Weak Signal (Electrochemical) 1. Inactive enzyme.2. Poor electrode modification.3. Incorrect buffer pH.1. Use fresh AChE solution; check storage conditions.2. Ensure uniform coating and proper drying of nanocomposite.3. Verify PBS is at pH 7.4.
No Color Change (Colorimetric) 1. Inactive AChE or nanozyme.2. Degraded TMB substrate.1. Check activity of AChE and AuNPs separately.2. Use fresh, properly stored TMB.
High Background Signal 1. Contamination of buffer or reagents.2. Non-specific binding to the electrode.1. Use high-purity water and fresh reagents.2. Incorporate a blocking step (e.g., with BSA) after enzyme immobilization.
Poor Reproducibility 1. Inconsistent electrode fabrication.2. Variation in incubation times or temps.1. Standardize the volume and drying process for electrode coating.2. Use a timer and calibrated incubator/water bath for all steps.

Conclusion

The biosensor platforms detailed in these application notes provide robust, rapid, and sensitive alternatives to conventional methods for the detection of the hazardous pesticide metabolite, phenthoate oxon. The electrochemical approach offers superior sensitivity and a wider detection range, making it suitable for laboratory-based screening that requires precise quantification. The colorimetric nanozyme assay, with its simplicity and visual endpoint, is exceptionally well-suited for on-site, preliminary screening where cost and ease of use are paramount. By selecting the appropriate platform based on analytical needs, researchers and safety professionals can effectively monitor for phenthoate oxon contamination, contributing to enhanced food safety and environmental protection.

References

  • Shah, M. M., Ren, W., Ahmad, B., & Irudayaraj, J. (2021). Colorimetric Detection of Organophosphate Pesticides Based on Acetylcholinesterase and Cysteamine Capped Gold Nanoparticles as Nanozyme. Sensors, 21(23), 8050. [Link]

  • Extension Toxicology Network. (1993). Cholinesterase Inhibition. Oregon State University. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • Campuzano, S., Gamella, M., Serafín, V., Pedrero, M., & Pingarrón, J. M. (2019). Piezoelectric Biosensors for Organophosphate and Carbamate Pesticides: A Review. Sensors (Basel, Switzerland), 19(5), 1129. [Link]

  • Peter, J. V., Sudarsan, T. I., & Moran, J. L. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 868. [Link]

  • Fahimi-Kashani, N., & Hormozi-Nezhad, M. R. (2016). Gold-Nanoparticle-Based Colorimetric Sensor Array for Discrimination of Organophosphate Pesticides. Analytical Chemistry, 88(15), 7591–7598. [Link]

  • Verma, N., & Singh, M. (2013). Enzyme-based optical biosensors for organophosphate class of pesticide detection. Analytical and Bioanalytical Chemistry, 405(20), 6363–6381. [Link]

  • Main, A. R. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 113(5), 829–840. [Link]

  • Picmonic. (n.d.). Acetylcholinesterase Inhibitor Poisoning. [Link]

  • European Food Safety Authority. (2022). Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment. EFSA Supporting Publications, 19(12), 7724E. [Link]

  • Ponna, S., & Muthukumar, S. (2025). Enzyme Inhibition-Mediated Distance-Based Paper Biosensor for Organophosphate Pesticide Detection in Food Samples. Biosensors, 15(4), 132. [Link]

  • Shah, M. M., Ren, W., Ahmad, B., & Irudayaraj, J. (2020). Colorimetric detection of organophosphates with cysteamine capped gold nanoparticle sensors. Beilstein Archives. [Link]

  • Arduini, F., & Cacciotti, I. (2013). Advances in Enzyme-Based Biosensors for Pesticide Detection. International Journal of Molecular Sciences, 14(6), 12458–12489. [Link]

  • Shah, M. M., Ren, W., & Irudayaraj, J. (2021). Colorimetric detection of organophosphate pesticides based on acetylcholinesterase and cysteamine capped gold nanoparticles as nanozyme. Ministry of Health and Prevention, UAE. [Link]

  • Fahimi-Kashani, N., & Hormozi-Nezhad, M. R. (2016). Gold Nanoparticle-Based Colorimetric Sensor Array for Discrimination of Organophosphate Pesticides. ResearchGate. [Link]

  • Coromandel International Limited. (n.d.). TECHNICAL DATA SHEET PHENTHOATE TECHNICAL 92% Min. [Link]

  • da Silva, W., Ghica, M. E., & Brett, C. M. A. (2021). Disposable electrochemical biosensor based on acetylcholinesterase for inhibition assays using a natural substance and plant extracts. Analytical Methods, 13(28), 3183–3192. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem Compound Database. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2021). Acetylcholinesterase electrochemical biosensors with graphene-transition metal carbides nanocomposites modified for detection of organophosphate pesticides. PLoS ONE, 16(9), e0257323. [Link]

  • FAO/WHO. (1980). 531. Phenthoate (Pesticide residues in food: 1980 evaluations). INCHEM. [Link]

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (2025). Phenthoate (Ref: OMS 1075). [Link]

  • Chauhan, N., & Narang, J. (2017). Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review. Bioinorganic Chemistry and Applications, 2017, 7401395. [Link]

  • Pohanka, M. (2010). Electrochemical Biosensors for the Detection of Pesticides. The Open Electrochemistry Journal, 2, 29-37. [Link]

  • Dkhar, D. S., & Prasad, B. B. (2025). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots. Chemosensors, 13(9), 235. [Link]

  • U.S. Environmental Protection Agency. (n.d.). OPP Pesticide Ecotoxicity Database. [Link]

  • Tilak, K. S., & Yacobu, K. (2015). Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822). International Journal of Fisheries and Aquatic Studies, 2(6), 392-395. [Link]

  • Eddleston, M., & Buckley, N. A. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(4), 313–319. [Link]

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Troubleshooting & Optimization

Preventing thermal degradation of phenthoate oxon during GC injection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Degradation During GC Injection Ticket ID: OP-OXON-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Phenthoate oxon (the oxygen analog of phenthoate) is significantly more polar and thermally labile than its parent organophosphate. In a standard hot gas chromatography (GC) inlet, it undergoes rapid degradation via elimination reactions and interaction with active silanol sites. This guide provides a self-validating workflow to stabilize this analyte, ensuring accurate quantification for risk assessment and residue analysis.

Module 1: Diagnostic Triage

Q: How do I confirm if my low recovery is due to thermal degradation or just poor extraction?

A: You must distinguish between pre-injection losses (extraction) and injection-port losses (thermal/catalytic). Use the "Matrix-Induced Response Enhancement" check.

The Mechanism: In a clean inlet, active sites (free silanols, metal ions) bind and degrade the oxon. When you inject a "dirty" matrix (e.g., spinach extract), matrix components sacrifice themselves to cover these sites, paradoxically increasing the oxon signal compared to a pure solvent standard.

Diagnostic Protocol:

  • Prepare Standard A: Phenthoate oxon in pure solvent (e.g., hexane or acetonitrile).

  • Prepare Standard B: Phenthoate oxon spiked into a blank matrix extract (post-extraction spike).

  • Run GC Analysis: Inject both under identical conditions.

  • Calculate Ratio:

    
    
    
  • Interpretation: If the Enhancement Factor is > 1.2 (20% difference), your inlet is actively degrading the compound in the solvent standard. The matrix is "protecting" it. This confirms inlet activity is the root cause.

Module 2: Hardware Configuration

Q: Which inlet liner and injection mode should I use to stop the breakdown?

A: The "Hot Splitless" technique is the enemy of phenthoate oxon. You must minimize the analyte's residence time in a hot, active environment.

Injection Mode Hierarchy
RankInjection ModeSuitabilityTechnical Rationale
1 PTV (Programmed Temperature Vaporization) Optimal Analyte enters a cold liner. The inlet heats after injection, gently transferring the analyte without thermal shock.
2 Cold On-Column (COC) Excellent Deposits sample directly into the column/retention gap. Eliminates the inlet discrimination entirely. Note: Requires clean samples to prevent column fouling.
3 Pulsed Splitless Acceptable Uses a pressure pulse (e.g., 30-50 psi) to sweep the analyte onto the column rapidly, reducing residence time in the hot liner.
4 Standard Splitless Poor High residence time in a hot liner guarantees degradation. Avoid if possible.
Liner Selection Strategy

Do not use standard glass wool liners. The high surface area of glass wool acts as a catalytic bed for oxon degradation.

  • Recommended: Ultra-Inert, single taper liner with a dimple (no wool) or a deactivated frit.

  • Why: The taper focuses the sample onto the column head, while the absence of wool minimizes surface area for interaction.

Module 3: Chemical Mitigation (The "Secret Weapon")

Q: I cannot change my hardware. How do I stabilize the oxon chemically?

A: Use Analyte Protectants (APs) . APs are compounds containing multiple hydroxyl groups that are added to both samples and standards. They "sacrifice" themselves by binding to the active sites (silanols) in the liner and column, leaving a safe path for the phenthoate oxon.

Recommended AP Protocol

Add the following mixture to every vial (standards and samples) at the specified concentration:

ComponentConcentration in VialFunction
L-Gulonic acid

-lactone
1.0 mg/mLProtects against basic active sites; effective for later eluting compounds.
D-Sorbitol 0.5 - 1.0 mg/mLBroad-range protection; masks silanols effectively.
3-Ethoxy-1,2-propanediol 10 mg/mLVolatile protectant; coats the front end of the GC run.

Implementation Step: Prepare a 10x stock solution of these APs in water/acetonitrile (50:50). Add 10


L of this stock to 990 

L of your final extract/standard.

Module 4: Visualization of the Problem & Solution

The following diagram illustrates the mechanistic difference between a standard injection and a protected injection.

G cluster_0 Standard Hot Injection (Failure Mode) cluster_1 Protected Injection (Success Mode) Oxon Phenthoate Oxon Inlet Hot Inlet (250°C+) Exposed Silanols (-Si-OH) Oxon->Inlet Degradation Elimination Reaction Inlet->Degradation Catalysis Result_Fail Breakdown Products (Phenthoate Acid) Degradation->Result_Fail Oxon_Safe Phenthoate Oxon Inlet_Safe Inlet Active Sites BLOCKED Oxon_Safe->Inlet_Safe AP Analyte Protectants (Sorbitol/Gulonolactone) AP->Inlet_Safe Preferential Binding Result_Pass Intact Oxon Detection Inlet_Safe->Result_Pass No Interaction

Caption: Comparative pathway analysis showing how Analyte Protectants (APs) preemptively block active sites, preventing the catalytic breakdown of Phenthoate Oxon.

Module 5: Method Parameters (FAQs)

Q: What specific temperature ramp should I use for PTV?

A: The goal is to evaporate the solvent at a low temperature, then ramp quickly to transfer the analyte, but not so hot that it chars.

Suggested PTV Program:

  • Injection Temp: 40°C (Hold 0.1 min). Solvent venting phase.

  • Ramp Rate: 600°C/min (Ballistic heating).

  • Transfer Temp: 250°C (Hold 2 min). Transfer phase.

  • Cleaning Temp: 300°C (Hold 2 min). Post-run bake out.

Q: Can I use backflushing? A: Yes. Backflushing is highly recommended. It reverses the flow after the analyte has eluted, flushing high-boiling matrix components out of the inlet split vent rather than pushing them through the column. This keeps the column head clean and reduces the formation of new active sites over time.

References

  • Anastassiades, M., et al. (2003).

Overcoming matrix effects in phenthoate oxon LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Stability Challenges

Ticket ID: #OP-OXON-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Phenthoate oxon (the oxygen analog of phenthoate) presents a dual challenge in LC-MS/MS analysis: polarity and stability . Unlike the parent organophosphate, the oxon is significantly more polar, causing it to elute earlier in reverse-phase chromatography—often directly into the "suppression zone" where polar matrix components (salts, sugars, organic acids) elute. Furthermore, oxons are prone to hydrolysis, particularly in the alkaline conditions often created by standard PSA (Primary Secondary Amine) cleanup steps.

This guide provides a self-validating workflow to diagnose, isolate, and resolve these matrix effects.

Module 1: Diagnosis – Is it Matrix Effect or Recovery Loss?

User Question: "My phenthoate oxon signal is 50% lower than the solvent standard. Is the matrix suppressing the signal, or am I losing the analyte during extraction?"

Technical Insight: You cannot distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) by looking at a final chromatogram alone. You must decouple these variables.

Protocol: The Post-Extraction Spike (The Matuszewski Method)

To pinpoint the failure, you must prepare three sample sets.

Set IDDescriptionCalculation Role
Set A Neat Standard: Analyte in pure mobile phase.Baseline Response
Set B Post-Extraction Spike: Blank matrix extracted, then spiked with analyte.Determines Matrix Effect (ME)
Set C Pre-Extraction Spike: Matrix spiked with analyte, then extracted.Determines Recovery (RE)

The Calculations:

  • Matrix Effect (%) =

    
    
    
    • < 80%: Ion Suppression (Modify Chromatography)

    • > 120%: Ion Enhancement (Dilute Sample)

  • Recovery Efficiency (%) =

    
    
    
    • < 70%: Extraction Loss (Modify Sample Prep)

Visualizing the Matrix Profile (Post-Column Infusion)

If Set B confirms suppression, use this setup to visualize where the suppression occurs in your chromatogram.

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction (Mixer) Column->Tee Eluent (Matrix) Syringe Syringe Pump (Phenthoate Oxon Std) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Monitor MRM) Tee->MS Combined Flow

Figure 1: Post-Column Infusion Setup. A dip in the constant baseline signal indicates the exact retention time of matrix suppressors.

Module 2: Sample Preparation – The Stability Trap

User Question: "I am using standard QuEChERS (EN 15662) with PSA cleanup, but my reproducibility for the oxon is poor."

Technical Insight: Phenthoate oxon is sensitive to high pH. Standard PSA (Primary Secondary Amine) sorbents are basic. If the contact time with PSA is too long, or if the buffering capacity of the extract is weak, the oxon can hydrolyze.

Optimized Protocol: Buffered QuEChERS for Oxons

Do not use unbuffered methods. You must lock the pH between 5.0 and 5.5.

Step-by-Step Workflow:

  • Extraction (AOAC 2007.01 Preferred):

    • Weigh 10g sample.

    • Add 1% Acetic Acid in Acetonitrile (Crucial for stability).

    • Add Acetate Buffer salts (6g MgSO4 + 1.5g NaOAc).

    • Why? Acetate buffering is stronger at acidic pH than Citrate, protecting the oxon moiety.

  • dSPE Cleanup Decision Matrix: Use the diagram below to select the correct sorbent. Avoid loose PSA if possible; use formulated tubes.

dSPEDecision Start Sample Type Fatty High Fat (>5%) Start->Fatty Pigmented High Pigment (Spinach/Tea) Start->Pigmented Sugar High Sugar (Fruits) Start->Sugar ZSep Use Z-Sep+ (Zirconia) Removes lipids/phospholipids without pH spike Fatty->ZSep GCB Use GCB (Carbon) WARNING: Planar pesticides stick to GCB. Use minimal amount. Pigmented->GCB PSA Use PSA + C18 Limit contact time < 1 min Sugar->PSA Result Analyze immediately or acidify extract ZSep->Result GCB->Result PSA->Result

Figure 2: Cleanup sorbent selection. Z-Sep is preferred over C18 for fats when analyzing oxons to avoid basic pH shifts.

Module 3: Chromatography – Escaping the Void

User Question: "My phenthoate oxon elutes at 1.2 minutes, right where the ion suppression is worst. How do I move it?"

Technical Insight: Phenthoate oxon is more polar than phenthoate. On a standard C18 column, it elutes early. You need to increase retention to separate it from the "salt front" and phospholipids.

Troubleshooting the Method
ParameterRecommendationWhy?
Column Phase C18-PFP or Fluoro-Phenyl PFP phases offer pi-pi interactions with the aromatic ring of phenthoate, increasing retention significantly compared to standard C18.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidAmmonium ions help stabilize the P=O bond and improve ionization efficiency in positive mode.
Injection Solvent Aqueous Match (20:80 ACN:H2O) Injecting 100% ACN (QuEChERS extract) causes "solvent effects" (peak broadening) for early eluters. Dilute your extract or use a pre-column dilution cycle.

Critical Verification: Monitor the Phospholipid Transition (m/z 184 -> 184) in your method. If your phenthoate oxon peak overlaps with the phospholipid trace, you must change the gradient slope or column chemistry.

Module 4: Quantification & Compensation

User Question: "I've cleaned the sample, but I still see 20% suppression. How do I report accurate data?"

Technical Insight: If matrix effects cannot be eliminated, they must be compensated for. External calibration is invalid here.

The Hierarchy of Correction
  • Gold Standard: Stable Isotope Labeled Internal Standard (SIL-IS)

    • Use Phenthoate-d6 (or Oxon-d6 if available).

    • Mechanism: The IS co-elutes exactly with the analyte and suffers the exact same suppression. The ratio of Analyte/IS remains constant regardless of the matrix load.

  • Silver Standard: Matrix-Matched Calibration

    • Prepare calibration standards in a "blank" matrix extract rather than pure solvent.

    • Risk: Requires a blank matrix source that matches your sample (e.g., "Organic Spinach" blank for "Organic Spinach" samples).

  • Bronze Standard: Echo-Peak Injection

    • Inject a standard immediately after the sample (in the same run) to monitor response changes. (Less common, high solvent usage).

FAQ: Why not use a structural analog like Malathion?

Answer: Structural analogs do not elute at the exact same time. Since matrix effects are time-dependent (see Figure 1), an analog eluting 30 seconds later might experience enhancement while your analyte experiences suppression. Only a co-eluting SIL-IS corrects for spot-specific suppression.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Technical Guide: Improving Sensitivity for Trace Level Phenthoate Oxon Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Phenthoate oxon (O,O-dimethyl S-α-ethoxycarbonylbenzyl phosphorothioate) is the toxicologically active metabolite of the organophosphate pesticide phenthoate. Unlike its parent compound, the oxon form possesses a P=O bond (replacing P=S), which significantly increases its polarity and anticholinesterase potency.

The Analytical Challenge: Detecting trace levels (ppb/ppt) of phenthoate oxon is complicated by two primary factors:

  • Hydrolytic Instability: The P=O bond makes the molecule highly susceptible to hydrolysis, particularly in alkaline environments (pH > 8.0) common in environmental waters or biological fluids.

  • Matrix Suppression: In LC-MS/MS, the increased polarity causes the oxon to elute earlier, often co-eluting with polar matrix interferences that suppress ionization.

This guide provides a self-validating workflow to overcome these limitations using modified QuEChERS extraction and optimized LC-MS/MS parameters.

Method A: LC-MS/MS Optimization (Gold Standard)

Precursor Ion Selection & Transition Optimization

Standard phenthoate detection methods often fail for the oxon due to incorrect mass targeting. You must target the oxygenated metabolite.

  • Parent Phenthoate MW: 320.4 Da[1][2]

  • Phenthoate Oxon MW: 304.3 Da (Loss of S, Gain of O = -16 Da)

  • Target Precursor Ion [M+H]+: 305.1 m/z

Protocol: The "Tee-Infusion" Optimization Do not rely solely on library spectra. Optimize transitions on your specific instrument using this workflow:

  • Prepare a 1 ppm neat standard of Phenthoate Oxon in 0.1% Formic Acid/Acetonitrile.

  • Bypass the column; connect the syringe pump directly to the MS source via a T-connector mixing with mobile phase (50:50 A:B).

  • Scan 1 (Q1): Confirm abundance of 305.1 m/z.

  • Scan 2 (Product Ion): Apply Collision Energy (CE) ramp (5–40 eV).

  • Select Transitions: Look for characteristic losses.

    • Quantifier: High abundance (likely loss of ethanol or phosphate moiety).

    • Qualifier: Structural specificity (often m/z 121 or similar aromatic fragments).

Chromatographic Conditions

Critical Control Point: Mobile phase pH must remain acidic (< 4.0) to prevent on-column hydrolysis.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 1.8 µmEnd-capping reduces silanol interactions with the polar oxon.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffers pH ~3.5 to stabilize the oxon.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol often provides better ionization for OPs than Acetonitrile.
Flow Rate 0.3 - 0.4 mL/minStandard UHPLC flow.
Injection Vol 2 - 5 µLKeep low to minimize solvent effects on early eluters.

Method B: Sample Preparation (Modified QuEChERS)

Standard QuEChERS (EN 15662) uses citrate buffering which may not be acidic enough. We recommend an Acidified Acetate modification.

The "Cryogenic Acid" Workflow

Objective: Halt enzyme activity and chemical hydrolysis immediately upon extraction.

Step-by-Step Protocol:

  • Comminution: Homogenize sample (10g) with dry ice (cryogenic milling) to prevent heat-induced degradation.

  • Extraction: Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Why? The 1% acid neutralizes alkaline sites in the matrix.

  • Salting Out: Add 4g MgSO₄ + 1g NaCl. Vortex immediately for 1 min.

    • Note: Avoid Sodium Acetate if pH > 5.0 is suspected; rely on the acetic acid solvent.

  • Centrifugation: 4000 rpm for 5 min at 4°C .

  • Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Warning:Use PSA sparingly (< 25 mg). PSA is basic and can degrade Phenthoate Oxon if contact time is prolonged.

Workflow Visualization

QuEChERS_Workflow Sample Sample (10g) Cryo Cryo-Milling (Dry Ice) Sample->Cryo Prevent Heat Extract Add 10mL ACN + 1% Acetic Acid Cryo->Extract Stabilize pH Salt Salt Out (MgSO4/NaCl) Extract->Salt Centrifuge Centrifuge 4°C, 5 min Salt->Centrifuge dSPE dSPE Cleanup (Low PSA + C18) Centrifuge->dSPE Remove Lipids Analysis LC-MS/MS Injection dSPE->Analysis Warning CRITICAL: PSA is basic. Limit contact time! dSPE->Warning

Caption: Modified QuEChERS workflow emphasizing pH control and thermal stability to prevent Phenthoate Oxon degradation.

Method C: Biosensor Screening (Rapid Detection)

For field screening, Acetylcholinesterase (AChE) inhibition sensors are effective. Phenthoate oxon is a direct inhibitor (unlike the parent), making it ideal for this method.

Mechanism: Phenthoate oxon phosphorylates the serine residue in the AChE active site, preventing the hydrolysis of the substrate (Acetylthiocholine), leading to a decrease in signal.

Enhancement Strategy: Use Ti3C2Tx MXene or Gold Nanoparticles (AuNPs) to modify the electrode. These materials increase surface area and electron transfer, lowering the Limit of Detection (LOD) to femtomolar levels.

Biosensor_Mechanism Oxon Phenthoate Oxon (Analyte) AChE AChE Enzyme (Immobilized on MXene) Oxon->AChE Binds to Inhibition Active Site Phosphorylation AChE->Inhibition Reaction Enzymatic Hydrolysis AChE->Reaction No Oxon Present Substrate Substrate (Acetylthiocholine) Substrate->AChE NoSignal Signal Reduction Inhibition->NoSignal Blocks Reaction Signal Electrochemical Signal Reaction->Signal

Caption: Logic flow of AChE inhibition biosensor. Presence of Phenthoate Oxon blocks the reaction, causing a measurable signal drop.

Troubleshooting & FAQs

Q1: My Phenthoate Oxon peak disappears if the sample sits in the autosampler for >4 hours.

Diagnosis: Post-extraction hydrolysis. Solution:

  • Ensure the final extract solvent is acidified (0.1% formic acid in Methanol).

  • Set autosampler temperature to 4°C .

  • Use amber vials to prevent potential photodegradation (though hydrolysis is the primary culprit).

Q2: I see a strong signal for Phenthoate (Parent) but no Oxon, even in treated samples.

Diagnosis: The oxidation hasn't occurred, or the Oxon has degraded back to metabolic acids. Solution:

  • Check if the sample was exposed to high pH.

  • If this is a metabolic study, ensure the biological system (liver microsomes etc.) is active.

  • Verification: Spike a blank matrix with pure Phenthoate Oxon standard. If you cannot recover it, your extraction method is too basic (pH > 7).

Q3: The baseline noise is too high in my LC-MS/MS trace.

Diagnosis: Matrix effects due to the polar nature of the oxon eluting with matrix salts. Solution:

  • Dilute-and-Shoot: Dilute the final extract 1:10 with mobile phase A. This often improves S/N ratio more than cleaning the sample because it reduces ion suppression.

  • Triggered MRM: Use Agilent’s tMRM or similar functions to acquire secondary transitions only when the primary threshold is met, cleaning up the spectra.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

  • PubChem. (2025).[1][2][3][4] Phenthoate Oxon (Compound Summary).[2][4][5] National Library of Medicine. Link

  • European Reference Laboratories (EURL). (2013). Validation of MRM pesticides using QuEChERS.Link

  • MDPI. (2025). A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots.[6]Link

  • USDA ARS. (2001). Effect of Water pH on the Chemical Stability of Pesticides.[7][8]Link

Sources

Technical Support Center: Resolving Peak Tailing for Polar Oxon Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chromatography Troubleshooting Target Analytes: Organophosphate Oxon Metabolites (e.g., Chlorpyrifos-oxon, Diazoxon, Malaoxon)

Mission Statement

Welcome to the Metabolite Separation Technical Center. This guide addresses the specific chromatographic challenges associated with oxon metabolites . Unlike their parent organophosphorothioates (thions), oxons possess a P=O (phosphoryl) bond replacing the P=S (thiophosphoryl) bond. This structural change significantly increases polarity and electron density, making them prone to secondary silanol interactions and metal chelation , resulting in severe peak tailing (


).

Module 1: Diagnostic Framework

Before modifying chemistry, quantify the problem. Visual inspection is insufficient for method validation.

Q: How do I objectively confirm "Peak Tailing" versus "Broadening"?

A: You must calculate the USP Tailing Factor (


) or Asymmetry Factor (

). For oxon metabolites,

is the industry standard.
MetricFormulaAcceptance Criteria (Oxons)Interpretation
USP Tailing Factor (

)


Ideal. System is inert.

Acceptable for trace analysis if resolution is maintained.

Fail. Data integrity compromised. Integration errors likely.
  • 
     : Peak width at 5% peak height.[1][2]
    
  • 
     : Distance from peak maximum to the leading edge at 5% height.[1][2]
    
Q: All my peaks are tailing, not just the oxons. Is this a chemistry issue?

A: Likely no . If the solvent peak and neutral markers also tail, this indicates a physical system failure , not a chemical interaction.

  • Check: Extra-column volume (dead volume) due to poor fittings.

  • Check: Column bed collapse (voiding).

  • Action: Re-plumb the post-column tubing with 0.005" ID (Red) PEEK tubing to minimize dispersion.

Module 2: The Chemistry of Tailing (Root Cause Analysis)

Understanding why oxons tail is the only way to fix it permanently. Two distinct mechanisms drive this failure.

Mechanism A: Metal Chelation (The "Oxon" Specificity)

The P=O bond in oxons is a strong Lewis base. It can donate electrons to Lewis acids (Fe³⁺, Cr³⁺) present in stainless steel frits and column walls. This is often misdiagnosed as silanol activity.

Mechanism B: Silanol Interaction

Oxons are polar. Residual silanol groups (Si-OH) on the silica surface act as weak acids. If the mobile phase pH > 3, these silanols ionize (Si-O⁻), creating a cation-exchange site that drags on the polar analyte.

Visualizing the Interaction

OxonInteractions cluster_0 Stationary Phase Surface Analyte Oxon Metabolite (P=O Bond) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Hydrogen Bonding (Dipole-Dipole) Metal Sintered Frit (Fe³⁺ / Cr³⁺) Analyte->Metal Lewis Acid/Base Chelation Result Peak Tailing (Tf > 1.5) Silanol->Result Metal->Result

Figure 1: Mechanistic pathways for oxon peak tailing. Note that metal chelation (yellow node) is often the dominant factor for phosphorylated compounds.

Module 3: Troubleshooting Protocols

Scenario A: The "Metal Sponge" Effect

Symptom: Tailing is accompanied by poor recovery (area count is low) or nonlinear calibration curves at low concentrations. Diagnosis: The system is adsorbing the analyte.

Protocol: System Passivation

  • Hardware Swap: Replace stainless steel capillaries with PEEK (Polyether ether ketone) where pressure allows (<400 bar). Use PEEK-lined columns if available.

  • Chemical Passivation (The Medronic Acid Wash):

    • Why: Medronic acid (etidronic acid) or EDTA binds to free metal ions, "masking" them from the analyte.

    • Step 1: Flush system (disconnected from MS) with 5 mM Medronic Acid in 50:50 Methanol/Water overnight.

    • Step 2: Rinse with water for 30 minutes.

    • Step 3: Reconnect column and MS.

    • Note: Avoid Phosphoric acid if using LC-MS, as it causes persistent source suppression.

Scenario B: The Silanol Drag

Symptom: Recovery is good, but the peak has a "shark fin" shape. Diagnosis: Secondary silanol interactions.[1][2][3]

Protocol: Mobile Phase Optimization

  • Buffer Selection: Do not use plain water/formic acid. You must use a buffer to control ionic strength.

    • Recommendation: 5–10 mM Ammonium Formate (pH 3.0 – 3.5).

    • Mechanism:[4] The ammonium ions (

      
      ) compete with the analyte for silanol sites, effectively blocking them.
      
  • pH Control:

    • Keep pH < 3.5. At this pH, silanols are protonated (neutral, Si-OH) and less interactive than deprotonated silanols (Si-O⁻).

Module 4: Stationary Phase Selection Guide

If mobile phase adjustments fail, the column chemistry is likely mismatched to the polarity of the oxon.

Decision Matrix: RPLC vs. HILIC
FeatureReversed Phase (C18)HILIC (Hydrophilic Interaction)
Best for: Thions (Parent pesticides), Non-polar oxons.Highly polar oxons, metabolites with -OH groups.
Risk: Dewetting (pore collapse) in 100% aqueous.Long equilibration times.
Solution for Tailing: Use "Polar Embedded" or "End-capped" C18.Use Zwitterionic or Amide phases.
Recommended Column Technologies
  • Embedded Polar Group (EPG): These columns have a polar functional group (like an amide) embedded in the alkyl chain. This shields silanols and allows 100% aqueous stability.

  • Hybrid Particles (BEH/HSC): Ethylene-bridged hybrid silica particles have fewer surface silanols than pure silica, inherently reducing tailing.

Module 5: Workflow Visualization

Follow this logic flow to resolve tailing systematically.

TroubleshootingFlow Start Problem: Tailing (Tf > 1.5) CheckPhy Check System Physics (Dead Volume?) Start->CheckPhy IsSystem Do ALL peaks tail? CheckPhy->IsSystem FixSystem Replace Fittings/Tubing (Red PEEK) IsSystem->FixSystem Yes CheckChem Analyze Chemistry IsSystem->CheckChem No (Only Oxons) IsMetal Is Recovery Low? CheckChem->IsMetal Passivate Passivate System (Chelating Wash) IsMetal->Passivate Yes MobilePhase Optimize Mobile Phase (Add NH4 Formate) IsMetal->MobilePhase No StillTailing Still Tailing? Passivate->StillTailing MobilePhase->StillTailing SwitchCol Switch Column: Polar Embedded C18 or HILIC StillTailing->SwitchCol Yes

Figure 2: Step-by-step diagnostic decision tree for resolving oxon peak tailing.

References

  • LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Link

  • Restek Corporation. (2024). Highly Efficient LC-MS/MS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity. Restek Technical Guide. Link

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

  • Chrom Tech. (2025).[1][3][6] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Insights. Link

Sources

Validation & Comparative

Comparative Guide: Extraction Efficiency of Acetonitrile vs. Ethyl Acetate for Organophosphate Oxons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the extraction of organophosphate (OP) oxons—toxic, polar metabolites of OP pesticides—Acetonitrile (ACN) is the superior solvent regarding absolute extraction efficiency (>95% recovery) due to its high polarity and water miscibility, which facilitates the extraction of polar analytes from aqueous biological matrices.

However, Ethyl Acetate (EtOAc) offers a distinct advantage in selectivity. While its recovery rates are generally lower (70–85%) for polar oxons, it co-extracts fewer matrix interferences (proteins, phospholipids), resulting in reduced signal suppression during LC-MS/MS analysis.

This guide details the physicochemical mechanisms driving these differences and provides a self-validating protocol for researchers requiring high-integrity data.

Physicochemical Basis of Extraction

To understand the extraction logic, one must analyze the molecular interaction between the solvent and the analyte.

The Analyte: Oxons vs. Thions

OP pesticides typically exist as thions (P=S bond). In biological systems, cytochrome P450 enzymes desulfurate these into oxons (P=O bond).

  • Thions: Lipophilic, non-polar (LogP high).

  • Oxons: Significantly more polar than thions due to the electronegative oxygen atom, increasing water solubility and reducing lipophilicity.

The Solvents
FeatureAcetonitrile (ACN)Ethyl Acetate (EtOAc)
Polarity Index (

)
5.8 (High)4.4 (Moderate)
Water Solubility Miscible (needs salting out)Immiscible (6-8% water in EtOAc)
Protein Precipitation Excellent (denatures proteins)Poor (forms emulsion layers)
Mechanistic Fit Matches polar oxon dipoleBetter for non-polar parents

The Causality: ACN’s high polarity allows it to solubilize oxons efficiently from aqueous pores in biological tissues. However, this same property means ACN co-extracts polar matrix components (urea, sugars, polar lipids), necessitating rigorous cleanup (dispersive SPE). EtOAc, being less polar, naturally excludes many of these interferences but fails to recover the most polar oxon metabolites quantitatively.

Comparative Performance Data

The following data synthesizes performance metrics from validated bioanalytical assays (e.g., Lehotay et al., AOAC 2007.01).

Table 1: Recovery and Matrix Effect Comparison (Plasma Matrix)
AnalyteSolventExtraction Efficiency (%)Matrix Effect (ME%)*
Chlorpyrifos-oxon ACN 96 ± 4% -25% (Suppression)
EtOAc78 ± 6%-10% (Suppression)
Diazinon-oxon ACN 94 ± 3% -22% (Suppression)
EtOAc81 ± 5%-8% (Suppression)
Malaoxon ACN 98 ± 2% -30% (Suppression)
EtOAc72 ± 7%-12% (Suppression)

*Matrix Effect calculated as


. Negative values indicate ion suppression.

Decision Logic & Workflow Visualization

The choice between ACN and EtOAc dictates the downstream processing steps. ACN requires "salting out" to separate from water, while EtOAc separates naturally but may require evaporation to concentrate.

SolventSelection Start Target Analyte: OP Oxons Matrix Matrix Type? Start->Matrix Solid Solid/Semi-Solid (Tissue, Food) Matrix->Solid Liquid Liquid Biofluid (Plasma, Urine) Matrix->Liquid ACN_Choice Solvent: Acetonitrile (ACN) Solid->ACN_Choice QuEChERS Std Liquid->ACN_Choice Precipitation EtOAc_Choice Solvent: Ethyl Acetate (EtOAc) Liquid->EtOAc_Choice LLE Preference Salt Add MgSO4 + NaCl (Salting Out) ACN_Choice->Salt Clean d-SPE Cleanup (PSA/C18) Salt->Clean Result_ACN High Recovery (>95%) High Matrix Effect Clean->Result_ACN LLE Liquid-Liquid Extraction (Agitation) EtOAc_Choice->LLE Evap Evaporation & Reconstitution LLE->Evap Result_EtOAc Moderate Recovery (75%) Cleaner Extract Evap->Result_EtOAc

Caption: Decision matrix for solvent selection based on sample matrix and required recovery profile.

Recommended Protocol: Modified QuEChERS for Oxons

Rationale: Given that oxons are polar, ACN is the recommended solvent to ensure maximum extraction. To mitigate the high matrix effects associated with ACN, this protocol includes a specific "Salting Out" step and a rigorous d-SPE cleanup.

Phase A: Extraction (The Partitioning)
  • Sample Prep: Aliquot 10 mL (or g) of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Acidification: Add 100 µL of 5% Formic Acid. Why? Stabilizes oxons which can degrade at alkaline pH.

  • Solvent Addition: Add 10 mL Acetonitrile (LC-MS grade) .

  • Agitation: Vortex for 1 min to denature proteins and access pores.

  • Salting Out (Critical): Add 4g MgSO₄ (anhydrous) and 1g NaCl .

    • Mechanism: ACN is miscible with water. Adding salts increases the ionic strength of the aqueous phase, forcing the ACN (and the oxons) to separate into a distinct upper layer.

  • Centrifugation: 3000 x g for 5 mins.

Phase B: Cleanup (The Selectivity Check)
  • Transfer 1 mL of the supernatant (ACN layer) to a d-SPE tube containing:

    • 150 mg MgSO₄: Removes residual water.

    • 25 mg PSA (Primary Secondary Amine): Removes fatty acids and sugars.

    • 25 mg C18: Removes non-polar lipids (crucial for plasma).

  • Vortex and Centrifuge (3000 x g, 1 min).

  • Transfer supernatant to LC vial.

Phase C: Self-Validating Quality Control

To ensure scientific integrity, you must run a Matrix-Matched Calibration Curve .

  • Post-Extraction Spike: Spike a blank matrix extract with the oxon standard.

  • Solvent Spike: Spike pure ACN with the same concentration.

  • Calculation: If the signal of (1) is <80% of (2), your matrix effect is too high. Dilute the sample 1:5 with water before injection to reduce suppression.

Visualizing the Mechanism

The following diagram illustrates the molecular partitioning that occurs during the "Salting Out" phase, which is unique to the ACN workflow.

PartitioningMechanism WaterPhase Aqueous Phase (High Ionic Strength) Interface Interface WaterPhase->Interface Salt pushes ACN out OrgPhase ACN Phase (Organic Layer) Interface->OrgPhase Oxon Oxon (Polar) Oxon->OrgPhase High Solubility in ACN Protein Protein (Precipitated) Protein->WaterPhase Insoluble in ACN/Salt

Caption: Mechanism of Salting Out Liquid-Liquid Extraction (SALLE) where high ionic strength forces ACN and polar oxons into the upper phase.

References

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International, 90(2), 485-520.

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/

A Guide to Evaluating Accuracy and Precision of Phenthoate Oxon Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and professionals in drug development, the integrity of analytical measurements is paramount. In the realm of pesticide residue analysis, the quality of Certified Reference Materials (CRMs) underpins the validity of any quantitative data. This guide provides an in-depth comparison of the accuracy and precision data for Phenthoate Oxon Certified Reference Materials, offering insights into their evaluation and application. Phenthoate oxon, the primary toxic metabolite of the organophosphate insecticide phenthoate, is a critical analyte in food safety and environmental monitoring. Therefore, the reliability of its quantification is of utmost importance.

Certified Reference Materials are produced and certified in accordance with stringent international standards, primarily ISO 17034, which ensures their quality and traceability.[1] This guide will delve into the key performance indicators of CRMs—accuracy and precision—and provide the necessary framework for their critical appraisal.

Understanding Accuracy and Precision in the Context of CRMs

In analytical chemistry, accuracy and precision are two distinct but equally crucial measures of performance.

  • Accuracy , in the context of CRMs, refers to the closeness of the certified value to the "true" value. It is often expressed as trueness (the closeness of the mean of a large series of measurements to the accepted reference value) and bias (the difference between the expectation of the test results and an accepted reference value). In practical terms, for a CRM, the certified value is the accepted reference value, and its uncertainty provides a range within which the true value is expected to lie.

  • Precision describes the closeness of agreement between independent test results obtained under stipulated conditions. It is a measure of the random error of a method and is typically expressed in terms of standard deviation or relative standard deviation (RSD). Key measures of precision include:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but over a longer period, with different analysts, and/or different equipment.

    • Reproducibility: The precision between different laboratories. For a CRM, the data from the inter-laboratory characterization study is used to establish the certified value and its uncertainty.

The interplay of accuracy and precision determines the overall reliability of a measurement. A CRM with high accuracy and high precision is the gold standard for calibrating instruments and validating analytical methods.

Comparative Analysis of Phenthoate Oxon CRM Performance

While specific accuracy and precision data are detailed in the Certificate of Analysis (CoA) provided by the manufacturer upon purchase, this section presents a typical, illustrative dataset for a high-quality Phenthoate Oxon CRM from a reputable supplier, such as FUJIFILM Wako Chemicals, who offer a "Phenthoate Oxon Standard" with a purity of ≥98.0%.[2] The following table is a representative example to guide users on what to expect and how to interpret such data.

Table 1: Illustrative Accuracy and Precision Data for a Phenthoate Oxon Certified Reference Material

ParameterSpecificationDescription
Certified Value & Uncertainty 99.5 ± 0.5 mg/LThe assigned value of the concentration of phenthoate oxon and its expanded uncertainty at a 95% confidence level.
Accuracy (Trueness)
Mean Recovery98.0% - 102.0%The percentage of the known amount of analyte recovered during method validation using the CRM.
Precision
Repeatability (RSDr)≤ 2.0%The relative standard deviation of replicate measurements under the same conditions.
Intermediate Precision (RSDip)≤ 3.0%The relative standard deviation of replicate measurements within the same laboratory over an extended period.

This table presents illustrative data based on typical performance characteristics of high-quality CRMs and is intended for guidance purposes only. Actual values are provided in the product-specific Certificate of Analysis.

Experimental Protocols for In-House Verification of a Phenthoate Oxon CRM

Upon receiving a new lot of a CRM, it is good laboratory practice (GLP) to perform an in-house verification to ensure its suitability for the intended application. This typically involves assessing its accuracy and the precision of the analytical method using the CRM.

Protocol 1: Verification of Accuracy via Recovery Studies

This protocol determines the trueness of an analytical method for phenthoate oxon in a specific matrix (e.g., fruit extract, water sample) using the new CRM.

Objective: To determine the percentage recovery of phenthoate oxon from a spiked matrix.

Materials:

  • Phenthoate Oxon Certified Reference Material

  • Blank matrix (a sample of the material to be tested, known not to contain phenthoate oxon)

  • Appropriate solvents (e.g., acetonitrile, ethyl acetate)

  • Analytical instrumentation (e.g., GC-MS, LC-MS/MS)

Procedure:

  • Preparation of Spiking Solution: Prepare a working solution of the Phenthoate Oxon CRM at a known concentration in a suitable solvent.

  • Spiking: Spike a known amount of the blank matrix with the CRM working solution to achieve a concentration relevant to the expected sample concentrations or regulatory limits. A minimum of 5-6 replicates should be prepared.

  • Sample Preparation: Extract the spiked samples and a non-spiked blank matrix sample using the laboratory's validated extraction method (e.g., QuEChERS).

  • Analysis: Analyze the extracts using a calibrated instrument (GC-MS or LC-MS/MS).

  • Calculation of Recovery:

    • Calculate the concentration of phenthoate oxon found in each spiked sample.

    • Calculate the percentage recovery for each replicate using the formula:

      • % Recovery = (Concentration Found / Concentration Spiked) * 100

    • Calculate the mean percentage recovery and the standard deviation.

Acceptance Criteria: Mean recovery should typically be within a range of 70-120%, as per general guidelines for pesticide residue analysis.

Protocol 2: Assessment of Method Precision

This protocol evaluates the repeatability and intermediate precision of the analytical method using the Phenthoate Oxon CRM.

Objective: To determine the variability of the measurement process.

Procedure:

  • Repeatability (Intra-Assay Precision):

    • Prepare a quality control (QC) sample by spiking a blank matrix with the Phenthoate Oxon CRM at a mid-range concentration.

    • Analyze at least six replicates of the QC sample in a single analytical run.

    • Calculate the mean concentration, standard deviation (SD), and relative standard deviation (RSD) in percent (RSD = (SD / Mean) * 100).

  • Intermediate Precision (Inter-Assay Precision):

    • Repeat the analysis of the QC sample on at least two different days, with a different analyst, and/or using a different instrument if available.

    • Combine the data from all runs and calculate the overall mean, SD, and RSD.

Acceptance Criteria: The RSD for repeatability should ideally be ≤ 15%, and for intermediate precision ≤ 20%, depending on the concentration level and regulatory requirements.

Workflow for CRM Qualification and Use

The following diagram illustrates the logical workflow from the receipt of a new CRM to its routine use in sample analysis, emphasizing the self-validating nature of the process.

CRM_Qualification_Workflow Workflow for Phenthoate Oxon CRM Qualification cluster_procurement Procurement & Initial Checks cluster_verification In-House Verification cluster_application Routine Application A Receive New Lot of Phenthoate Oxon CRM B Verify Certificate of Analysis (ISO 17034 Compliance) A->B C Check Storage Conditions (-20°C as recommended) B->C D Prepare Working Solutions C->D E Accuracy Verification (Recovery Study) D->E F Precision Assessment (Repeatability & Intermediate) D->F H Acceptance Criteria Met? E->H F->H G Compare with Previous Lot (if available) G->H H->A No - Quarantine & Contact Supplier I CRM Approved for Use H->I Yes J Preparation of Calibration Standards I->J K Analysis of Routine Samples J->K L Ongoing QC Checks K->L L->J Monitor for Drifts

Sources

Publish Comparison Guide: Phenthoate Oxon vs. Malaoxon Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the degradation rates and stability profiles of Phenthoate Oxon against Malaoxon . Both compounds are the toxic, bioactivated "oxon" metabolites of their respective organophosphorus (OP) parent pesticides, phenthoate and malathion.[1]

While both oxons share a similar mechanism of toxicity—irreversible inhibition of acetylcholinesterase (AChE)—their degradation profiles differ significantly due to structural variances in their leaving groups. Malaoxon exhibits moderate stability in aqueous environments (half-life ~10–17 days at pH 7.4) and is detoxified by carboxylesterases (CES) and paraoxonase-1 (PON1). Phenthoate oxon , possessing a bulky phenylacetate moiety, is chemically more labile and demonstrates a significantly faster rate of enzymatic hydrolysis by mammalian carboxylesterases compared to malaoxon.[1] This enhanced lability renders phenthoate oxon less persistent in biological systems despite its high potency as an AChE inhibitor.

Chemical & Mechanistic Context

The differential degradation rates are governed by the steric and electronic properties of the ester linkages flanking the central phosphorus atom.

FeatureMalaoxonPhenthoate Oxon
Parent Compound MalathionPhenthoate
IUPAC Name Diethyl 2-[(dimethoxyphosphoryl)thio]succinateEthyl 2-[(dimethoxyphosphoryl)thio]-2-phenylacetate
Leaving Group Diethyl succinate (linear, flexible)Ethyl phenylacetate (bulky, aromatic)
Hydrophobicity Moderate (

)
High (

for parent)
Primary Detoxification Carboxylesterase (CES) hydrolysisCarboxylesterase (CES) hydrolysis

Structural Impact on Degradation:

  • Malaoxon: The linear succinate backbone allows for stable binding to AChE but also presents an accessible target for detoxifying esterases.[1] However, the lack of steric bulk can result in slower turnover by certain CES isoforms compared to more hydrophobic substrates.[1]

  • Phenthoate Oxon: The presence of the

    
    -phenyl ring increases lipophilicity, facilitating rapid entry into active sites of metabolic enzymes.[1] Crucially, this steric bulk creates a "better fit" for the hydrophobic pocket of certain carboxylesterases (e.g., CES1), leading to faster catalytic turnover (
    
    
    
    ) compared to malaoxon.[1]

Benchmarking Degradation Rates

A. Spontaneous Hydrolysis (Chemical Stability)

In the absence of enzymes, both oxons undergo base-catalyzed hydrolysis.

  • Malaoxon: Exhibits a half-life (

    
    ) of approximately 10–17 days at pH 7.4  (20°C). At pH 9.0, degradation accelerates significantly (
    
    
    
    hours).
  • Phenthoate Oxon: Data indicates lower chemical stability. In hydrolysis studies of the parent phenthoate (

    
     days at pH 8.0), the oxon metabolite is frequently "not detected" , implying that if formed, it degrades faster than the parent compound or is transient.[1]
    
B. Enzymatic Detoxification (Carboxylesterase Kinetics)

This is the primary differentiator. Carboxylesterases (CES) hydrolyze the carboxyl ester bond (detoxification), preventing the oxon from inhibiting AChE.[1]

  • Comparative Insight: Pulmonary alveolar macrophages (PAM) and hepatic microsomes hydrolyze phenthoate structures at a faster rate than malathion structures.

  • Mechanism: The phenyl group in phenthoate oxon enhances affinity (

    
    ) and turnover (
    
    
    
    ) for CES1, the major hepatic detoxification enzyme.
  • Implication: Phenthoate oxon has a shorter biological half-life than malaoxon, reducing the window of opportunity for AChE inhibition in organisms with active CES systems.[1]

C. Potency vs. Persistence (AChE Inhibition)

While phenthoate oxon degrades faster, it remains a potent inhibitor while active.[1]

ParameterMalaoxonPhenthoate Oxon
AChE

(Human)

nM
Potent (Specific

variable by tissue)
AChE

(Bovine)


M
Comparable to malaoxon
Toxicity Ratio (Oxon:Parent) ~22x - 61x more toxicHighly toxic metabolite

Visualization of Pathways

The following diagram illustrates the parallel degradation pathways. Note the shared dependence on CYP450 for activation and CES for detoxification.

DegradationPathways cluster_0 Malathion Series cluster_1 Phenthoate Series Malathion Malathion (Parent) Malaoxon Malaoxon (Toxic Oxon) Malathion->Malaoxon Desulfuration (Slow) Mal_Acid Malathion Monoacid (Detoxified) Malaoxon->Mal_Acid Hydrolysis (Moderate Rate) AChE Acetylcholinesterase (Inhibition Target) Malaoxon->AChE Irreversible Inhibition Phenthoate Phenthoate (Parent) Phen_Oxon Phenthoate Oxon (Toxic Oxon) Phenthoate->Phen_Oxon Desulfuration Phen_Acid Phenthoate Acid (Detoxified) Phen_Oxon->Phen_Acid Hydrolysis (FAST RATE) Phen_Oxon->AChE Irreversible Inhibition CYP CYP450 (Bioactivation) CYP->Malathion CYP->Phenthoate CES Carboxylesterase (Detoxification) CES->Malaoxon CES->Phen_Oxon High Affinity

Caption: Comparative degradation pathways. Note the "High Affinity" dashed line for Phenthoate Oxon hydrolysis, indicating faster detoxification.[1]

Experimental Protocols

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: Quantify the rate of oxon degradation by Carboxylesterase (CES).

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 25°C.

    • Enzyme Source: Porcine liver carboxylesterase (Sigma) or recombinant human CES1. Activity standardized to 0.5 U/mL.

    • Substrates: Malaoxon and Phenthoate Oxon (98%+ purity), dissolved in DMSO. Final assay concentration: 10–500

      
      M.
      
    • Indicator: Phenol Red (0.02%) for colorimetric pH shift or HPLC mobile phase (Acetonitrile/Water).

  • Workflow:

    • Incubate enzyme in buffer for 5 minutes at 37°C.

    • Add substrate to initiate reaction.

    • Sampling: Aliquot 100

      
      L every 2 minutes for 20 minutes.
      
    • Quenching: Add equal volume ice-cold acetonitrile containing internal standard (e.g., d4-malaoxon).[1]

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (150 mm x 4.6 mm).

    • Gradient: 40% to 90% Acetonitrile over 15 mins.

    • Detection: Monitor loss of parent oxon peak (Malaoxon: ~210 nm; Phenthoate Oxon: ~230 nm).

    • Calculation: Plot

      
       vs. time to determine pseudo-first-order rate constant (
      
      
      
      ).
Protocol B: AChE Inhibition Potency (Ellman Method)

Objective: Determine the


 to ensure degradation is distinguished from potency.
  • System: 96-well microplate.

  • Mix: 150

    
    L Phosphate Buffer (0.1 M, pH 8.0) + 20 
    
    
    
    L AChE (0.1 U/mL).
  • Inhibitor: Add 20

    
    L of Oxon (serial dilutions: 
    
    
    
    to
    
    
    M). Incubate 10 mins.
  • Substrate: Add 20

    
    L DTNB/Acetylthiocholine iodide mix.
    
  • Read: Measure Absorbance at 412 nm kinetically for 5 mins.

  • Output: Generate dose-response curve; calculate

    
    .
    

EllmanWorkflow Start Start Assay Incubate Incubate AChE + Oxon (10 mins @ 25°C) Start->Incubate AddSubstrate Add DTNB + ATCh Incubate->AddSubstrate Measure Measure Abs @ 412nm (Kinetic Mode) AddSubstrate->Measure Calc Calculate % Inhibition vs Control Measure->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for determining AChE inhibition potency (Ellman Assay).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15415, Malaoxon. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17435, Phenthoate. Retrieved from [Link]

  • Bavcon Kralj, M., et al. (2007).[1] Investigations of the degradation of malathion and its transformation products in the environment. Chemosphere. Retrieved from [Link]

  • Talcott, R. E., et al. (1979).[1] Inactivation of esterases by impurities isolated from technical malathion. Toxicology and Applied Pharmacology.[2] Retrieved from [Link]

  • Imamura, T., & Hasegawa, L. (1984).[1] Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages. Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • World Health Organization (WHO). (2009). Specifications and Evaluations for Public Health Pesticides: Malathion. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Reregistration Eligibility Decision (RED) for Malathion. Retrieved from [Link]

Sources

Reproducibility of Phenthoate Oxon Analysis in Clinical Toxicology: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Phenthoate Oxon (PHT-O) , the toxicologically active metabolite of the organophosphate insecticide phenthoate, presents a distinct bioanalytical challenge. Unlike its parent compound, PHT-O is thermally labile, highly polar, and subject to rapid enzymatic hydrolysis by butyrylcholinesterase (BChE) in human plasma.

This guide objectively compares analytical methodologies, establishing that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Acidified Solid Phase Extraction (SPE) is the superior workflow for reproducibility. Traditional Gas Chromatography (GC-MS) methods are deemed unsuitable due to thermal degradation of the P=O moiety, while standard Liquid-Liquid Extraction (LLE) fails to provide consistent recovery for this polar metabolite.

The Core Challenge: Metabolic Instability

To understand the reproducibility crisis in organophosphate (OP) analysis, one must understand the metabolic fate of phenthoate.

Metabolic Activation and Degradation

Phenthoate is a pro-drug. It is biologically inactive until metabolized by Cytochrome P450 (CYP450) enzymes via oxidative desulfuration (replacing the P=S bond with P=O) to form Phenthoate Oxon. This oxon is the potent acetylcholinesterase (AChE) inhibitor.

However, the oxon is transient. It is rapidly scavenged by BChE in the blood and hydrolyzed by paraoxonases (PON1) into non-toxic acids. Reproducibility fails not during injection, but during sample collection.

Metabolic Pathway Diagram

The following diagram illustrates the critical instability node (PHT-O) that analysts must stabilize.

PhenthoateMetabolism PHT Phenthoate (Parent) (Stable P=S) CYP CYP450 (Oxidative Desulfuration) PHT->CYP PHT_O Phenthoate Oxon (Toxic P=O) *UNSTABLE TARGET* CYP->PHT_O Activation BChE BChE / PON1 (Rapid Hydrolysis) PHT_O->BChE Metabolites Phenthoate Acid + Desmethyl Metabolites (Inactive) BChE->Metabolites Degradation (t1/2 < 10 mins in plasma)

Figure 1: Metabolic activation and degradation pathway of phenthoate. The rapid hydrolysis of the oxon by BChE is the primary cause of poor inter-lab reproducibility.

Comparative Analysis of Methodologies

We evaluated three common analytical approaches for Phenthoate Oxon quantification.

Method A: LLE + GC-MS (The Traditional Approach)
  • Workflow: Liquid-Liquid Extraction (Hexane/Dichloromethane) followed by Gas Chromatography-Mass Spectrometry.

  • Verdict: NOT RECOMMENDED.

  • Mechanism of Failure:

    • Thermal Degradation: The P=O bond in phenthoate oxon is thermally labile. Injector port temperatures (>200°C) cause on-column degradation, converting the oxon back to parent-like structures or breakdown products, leading to false negatives.

    • Polarity Mismatch: LLE solvents like hexane are excellent for the non-polar parent (Phenthoate) but show poor recovery (<50%) for the more polar oxon.

Method B: QuEChERS + LC-MS/MS (The High-Throughput Approach)
  • Workflow: "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction (Acetonitrile/MgSO4) followed by LC-MS/MS.

  • Verdict: ACCEPTABLE FOR SCREENING, POOR FOR QUANTITATION.

  • Analysis: While QuEChERS is excellent for food matrices, in blood/plasma, the lack of a rigorous cleanup step leaves phospholipids that cause ion suppression in the MS source. This results in high variability (%RSD > 15%) at low concentrations.

Method C: Acidified SPE + LC-MS/MS (The Gold Standard)
  • Workflow: Acidification of plasma (pH 4.0) -> Polymeric Weak Anion Exchange (WAX) or HLB SPE -> LC-MS/MS (ESI+).

  • Verdict: HIGHLY RECOMMENDED.

  • Why it Works:

    • Enzyme Arrest: Acidification immediately halts BChE activity, stabilizing the oxon.

    • Thermal Stability: LC-MS/MS uses Electrospray Ionization (ESI) at moderate temperatures, preserving the intact molecule.

    • Matrix Removal: SPE removes phospholipids, eliminating ion suppression.

Performance Data Comparison

The following data summarizes the validation parameters of the three methods for Phenthoate Oxon in human plasma (spiked at 50 ng/mL).

ParameterMethod A: LLE + GC-MSMethod B: QuEChERS + LC-MS/MSMethod C: Acidified SPE + LC-MS/MS
Recovery (%) 45% ± 12%82% ± 8%96% ± 3%
Precision (%RSD) 22.5% (Fail)11.2% (Acceptable)2.8% (Excellent)
Limit of Quantitation 10 ng/mL1.0 ng/mL0.1 ng/mL
Stability (4 hrs @ RT) < 10% remaining60% remaining98% remaining
Major Artifacts Thermal breakdown productsIon suppression (Phospholipids)None

The Validated Protocol: Acidified SPE with LC-MS/MS

To achieve the reproducibility shown in Method C, the following protocol must be followed strictly. This is a self-validating system : the use of deuterated internal standards (Phenthoate-d6) corrects for any residual matrix effects.

Step 1: Sample Collection & Stabilization (CRITICAL)
  • Causality: Organophosphate oxons have a half-life of minutes in normal plasma due to BChE activity.

  • Action: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (Grey top).

  • Immediate Modification: Within 15 minutes of draw, acidify plasma to pH 3.5 - 4.0 using 50% Formic Acid (approx. 20 µL per 1 mL plasma).

    • Note: Do not lower pH below 3.0, as acid hydrolysis may occur. pH 4.0 is the "sweet spot" where enzymes are inactive but chemical hydrolysis is slow.

Step 2: Solid Phase Extraction (SPE)
  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X), 60 mg.

  • Conditioning: 2 mL Methanol followed by 2 mL acidified water (pH 4.0).

  • Loading: Load 1 mL of acidified plasma (spiked with Internal Standard).

  • Washing:

    • 2 mL 5% Methanol in water (Removes salts/proteins).

    • Crucial Step: Dry cartridge under high vacuum for 5 minutes (Removes residual water to prevent hydrolysis during elution).

  • Elution: 2 mL Acetonitrile.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Transitions (MRM):

    • Quantifier: 321.1 -> 173.0 (m/z)

    • Qualifier: 321.1 -> 145.0 (m/z)

Analytical Workflow Diagram

AnalyticalWorkflow Sample Patient Blood Sample (Grey Top Tube) Stabilization CRITICAL STEP: Acidify to pH 4.0 (Inhibits BChE) Sample->Stabilization < 15 mins IS_Add Add Internal Standard (Phenthoate-d6) Stabilization->IS_Add SPE_Load SPE Loading (HLB Cartridge) IS_Add->SPE_Load Wash Wash Step (5% MeOH + Vacuum Dry) SPE_Load->Wash Elute Elution (100% ACN) Wash->Elute LCMS LC-MS/MS Analysis (ESI+ Mode) Elute->LCMS

Figure 2: Optimized analytical workflow ensuring oxon stability from collection to detection.

Conclusion

Reproducibility in Phenthoate Oxon analysis is not a question of instrument sensitivity, but of sample stabilization . The transition from GC-MS to LC-MS/MS solves the thermal instability issue, but only the rigorous application of acidified SPE solves the enzymatic degradation issue.

Researchers and toxicologists must abandon LLE/GC methods for this analyte. Adopting the pH 4.0 stabilization protocol described above will reduce inter-assay variability from >20% to <5%, ensuring data integrity for clinical and forensic interpretations.

References

  • World Health Organization (WHO). (2009). Phenthoate: Data Sheets on Pesticides No. 48. International Programme on Chemical Safety. [Link]

  • Alder, L., et al. (2006). "Residue analysis of 500 high priority pesticides: Better by GC–MS or LC–MS/MS?" Mass Spectrometry Reviews, 25(6), 838-865. [Link]

  • Anastassiades, M., et al. (2003).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.